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  • Product: 2-Benzylamino-2-phenylbutanol
  • CAS: 1178412-63-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Benzylamino-2-phenylbutanol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Benzylamino-2-phenylbutanol is a tertiary amino alcohol of significant interest within the pharmaceutical landscape, primarily recognized for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylamino-2-phenylbutanol is a tertiary amino alcohol of significant interest within the pharmaceutical landscape, primarily recognized for its role as a key intermediate in the synthesis of metabolites of Trimebutine.[1] Trimebutine is a non-competitive antispasmodic agent utilized in the treatment of irritable bowel syndrome and other gastrointestinal disorders. Understanding the chemical characteristics and synthetic pathways of 2-Benzylamino-2-phenylbutanol is therefore crucial for researchers involved in the development and analysis of Trimebutine and its metabolic fate.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and plausible synthetic routes for 2-Benzylamino-2-phenylbutanol. In the absence of extensive publicly available experimental data, this guide leverages established principles of organic chemistry and spectroscopy to offer expert insights into its characterization and handling.

Chemical Structure and Physicochemical Properties

2-Benzylamino-2-phenylbutanol, with the CAS Number 1178412-63-9, possesses a chemical structure characterized by a butanol backbone substituted with both a phenyl and a benzylamino group at the C2 position.[1] This structure imparts a chiral center at C2, meaning the molecule can exist as a pair of enantiomers.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-2-phenylbutanol C Imine Formation (Solvent, e.g., Methanol) A->C B Benzaldehyde B->C D In situ Reduction (Reducing Agent, e.g., NaBH₄) C->D E 2-Benzylamino-2-phenylbutanol D->E

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol (Proposed)

The following protocol is a proposed methodology based on standard reductive amination procedures. [2]Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve optimal yields and purity.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-phenylbutanol (1 equivalent) in a suitable solvent such as methanol.

  • Imine Formation: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization (Expected)

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-Benzylamino-2-phenylbutanol.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the two phenyl rings. - Benzyl CH₂: A singlet or a pair of doublets (diastereotopic protons) around δ 3.5-4.0 ppm. - Butanol CH₂ and CH₃: Signals corresponding to the ethyl group (a quartet and a triplet) and the hydroxymethyl group. - OH and NH Protons: Broad singlets that are D₂O exchangeable.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). - C2 Carbon: A signal around δ 60-70 ppm. - Benzyl CH₂ Carbon: A signal around δ 50-55 ppm. - Other Aliphatic Carbons: Signals corresponding to the butanol backbone.
Mass Spectrometry (ESI-MS) - [M+H]⁺ Ion: A prominent peak at m/z 256.17, corresponding to the protonated molecule. - Fragmentation: Expect fragmentation patterns involving the loss of water, the benzyl group, and cleavage of the butanol chain.
Infrared (IR) Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹. - C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. - C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Application as an Intermediate in Trimebutine Metabolite Synthesis

The primary documented application of 2-Benzylamino-2-phenylbutanol is as an intermediate in the preparation of Trimebutine metabolites. [1]Trimebutine undergoes extensive metabolism in the liver, primarily through N-demethylation and ester hydrolysis. [3] The major metabolites resulting from the cleavage of the ester bond and subsequent N-demethylation include:

  • 2-(Dimethylamino)-2-phenylbutan-1-ol

  • 2-(Methylamino)-2-phenylbutan-1-ol

  • 2-Amino-2-phenylbutan-1-ol

Trimebutine_Metabolism cluster_metabolites Metabolites Trimebutine Trimebutine Metabolite1 2-(Dimethylamino)-2-phenylbutan-1-ol Trimebutine->Metabolite1 Ester Hydrolysis Metabolite2 2-(Methylamino)-2-phenylbutan-1-ol Metabolite1->Metabolite2 N-demethylation Metabolite3 2-Amino-2-phenylbutan-1-ol Metabolite2->Metabolite3 N-demethylation Intermediate 2-Benzylamino-2-phenylbutanol (Synthetic Intermediate) Intermediate->Metabolite3 Debenzylation

Caption: Relationship of 2-Benzylamino-2-phenylbutanol to Trimebutine metabolism.

2-Benzylamino-2-phenylbutanol serves as a stable, protected precursor to 2-amino-2-phenylbutan-1-ol. The benzyl group can be readily removed through catalytic hydrogenation, providing a clean and efficient method to access this primary amine metabolite for use as an analytical standard or for further pharmacological investigation.

Biological Activity and Future Perspectives

To date, there are no publicly available studies detailing the specific biological activity or mechanism of action of 2-Benzylamino-2-phenylbutanol. Its structural similarity to other pharmacologically active amino alcohols suggests potential for biological activity; however, any such properties would need to be determined through dedicated in vitro and in vivo studies.

The primary value of this compound currently lies in its utility as a synthetic intermediate. Future research could explore its potential as a lead compound in its own right, or the development of other N-substituted analogs to probe structure-activity relationships.

Conclusion

2-Benzylamino-2-phenylbutanol is a valuable chemical entity, primarily due to its role as a precursor in the synthesis of Trimebutine metabolites. While detailed experimental data on the compound itself is scarce, its chemical properties and a plausible synthetic route can be confidently inferred from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals working with this compound, offering insights into its synthesis, characterization, and application. Further research is warranted to fully elucidate its potential biological activities.

References

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  • Pharmaffiliates. (n.d.). 2-Benzylamino-2-phenylbutanol. Retrieved from [Link]

  • AA Pharma. (n.d.). Trimebutine PM. Retrieved from [Link]

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  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stereochemistry and Resolution of 2-Benzylamino-2-phenylbutanol

This guide provides an in-depth technical analysis of the stereoisomers of 2-Benzylamino-2-phenylbutanol (specifically 2-(benzylamino)-2-phenylbutan-1-ol ), a critical intermediate and metabolite associated with the phar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stereoisomers of 2-Benzylamino-2-phenylbutanol (specifically 2-(benzylamino)-2-phenylbutan-1-ol ), a critical intermediate and metabolite associated with the pharmaceutical agent Trimebutine.

Executive Summary

2-Benzylamino-2-phenylbutanol (BAPB) is a chiral amino-alcohol intermediate characterized by a quaternary stereogenic center at the C2 position. It serves as a key structural scaffold in the synthesis and metabolic degradation of Trimebutine , a gastrointestinal prokinetic agent. Due to the presence of a single chiral center, BAPB exists as a pair of enantiomers: (R)-BAPB and (S)-BAPB .

In drug development, the stereochemical purity of this compound is critical, as the pharmacological potency and metabolic profile of amino-alcohol derivatives often exhibit significant enantioselectivity. This guide details the structural properties, synthesis, and industrial resolution protocols for isolating these stereoisomers.

Chemical Structure & Stereogenic Analysis

Structural Definition
  • IUPAC Name: 2-(Benzylamino)-2-phenylbutan-1-ol[1][2][3][4][5][6]

  • Molecular Formula:

    
    [7]
    
  • Molecular Weight: 255.36 g/mol

  • Chiral Center: The C2 carbon is quaternary, bonded to four distinct groups.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (R/S), the substituents on the quaternary C2 center are ranked by atomic number and connectivity:

PrioritySubstituent GroupRationale
1 -NH-CH₂-Ph (Benzylamino)Nitrogen (

) has the highest atomic number attached directly to C2.
2 -CH₂-OH (Hydroxymethyl)The Carbon is bonded to Oxygen (

).
3 -C₆H₅ (Phenyl)The Carbon is bonded to Carbon (

) (aromatic shell).
4 -CH₂-CH₃ (Ethyl)The Carbon is bonded to Carbon (

) (aliphatic chain).
  • Configuration Logic:

    • R-Enantiomer: When the lowest priority group (Ethyl) is oriented away from the viewer, the sequence 1 → 2 → 3 proceeds clockwise .

    • S-Enantiomer: The sequence 1 → 2 → 3 proceeds counter-clockwise .

Synthesis & Stereocontrol Pathways

The synthesis of BAPB typically yields a racemate, requiring subsequent resolution. Two primary industrial pathways exist: the Strecker Synthesis (via nitrile) and the Epoxide Ring Opening .

Pathway A: Strecker Synthesis (Industrial Standard)
  • Condensation: Propiophenone reacts with Benzylamine and HCN (or TMSCN) to form the

    
    -aminonitrile.
    
  • Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid.[8]

  • Reduction: The acid (or its ester) is reduced using Lithium Aluminum Hydride (LAH) or Borane to yield racemic BAPB.

Pathway B: Epoxide Ring Opening
  • Corey-Chaykovsky Reaction: Propiophenone is converted to 2-ethyl-2-phenyloxirane using trimethylsulfoxonium iodide.

  • Nucleophilic Attack: The epoxide is opened regioselectively by benzylamine. This route is more direct but can suffer from steric hindrance at the quaternary center.

SynthesisPathways Prop Propiophenone Nitrile α-Aminonitrile Intermediate Prop->Nitrile Benzylamine TMSCN Epoxide 2-Ethyl-2-phenyloxirane Prop->Epoxide Me3S(O)I NaH Acid 2-Benzylamino- 2-phenylbutyric Acid Nitrile->Acid Hydrolysis (H3O+) Racemate Racemic 2-Benzylamino-2-phenylbutanol Acid->Racemate Reduction (LiAlH4) Epoxide->Racemate Benzylamine Ring Opening

Figure 1: Comparative synthetic pathways for racemic BAPB generation.

Optical Resolution Methodologies

Since asymmetric synthesis of quaternary centers is chemically challenging and expensive, Diastereomeric Salt Formation remains the gold standard for resolving BAPB.

Protocol: Classical Resolution via Tartaric Acid

This method relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid.

Step-by-Step Protocol:

  • Salt Formation: Dissolve racemic BAPB (1.0 eq) in hot Ethanol/Water (9:1). Add (L)-(+)-Tartaric acid (0.5 - 1.0 eq).

  • Crystallization: Allow the solution to cool slowly to 4°C. The less soluble diastereomeric salt (e.g., (R)-Amine · (L)-Tartrate) will precipitate.

  • Filtration & Wash: Filter the crystals and wash with cold ethanol.

  • Free Basing: Suspend the salt in water and adjust pH to >12 using NaOH (2M). Extract the liberated chiral amine into Dichloromethane (DCM).

  • Recrystallization: If optical purity (ee) is <98%, repeat the crystallization step.

  • Recovery of Opposite Enantiomer: The mother liquor contains the enriched (S)-enantiomer, which can be recovered or racemized for recycling.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess (ee), use Chiral High-Performance Liquid Chromatography.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Expected Result: Baseline separation of (R) and (S) peaks.

ResolutionWorkflow Racemate Racemic BAPB (Liquid/Oil) Mix Mixture + (L)-Tartaric Acid in Hot Ethanol Racemate->Mix Cryst Selective Crystallization (Cool to 4°C) Mix->Cryst Solid Precipitate: (R)-BAPB • (L)-Tartrate Salt Cryst->Solid Less Soluble Diastereomer Liquid Mother Liquor: Enriched (S)-BAPB Cryst->Liquid More Soluble Diastereomer Base Basification (NaOH) & Extraction (DCM) Solid->Base Final Pure (R)-2-Benzylamino- 2-phenylbutanol Base->Final

Figure 2: Process flow for the optical resolution of BAPB using Diastereomeric Crystallization.

Physicochemical Characterization Data

PropertyValue (Racemate)Value (Enantiomer Pure)Note
Physical State Viscous Colorless OilWhite Waxy Solid / OilEnantiomers often have distinct MPs from racemates.
Boiling Point ~180°C (at 0.5 mmHg)~180°C (at 0.5 mmHg)High vacuum required due to thermal sensitivity.
Solubility Soluble in DCM, MeOH, EtOHSoluble in DCM, MeOH, EtOHInsoluble in water (Free base).
pKa (Calc) ~9.2 (Amine)~9.2Basic nitrogen allows salt formation.
Specific Rotation


Dependent on solvent (usually EtOH).

References

  • PubChem. (2025).[9] 2-(Benzylamino)-2-phenylbutan-1-ol Compound Summary. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 2-Benzylamino-2-phenylbutanol in Asymmetric Organic Synthesis

Authored by: A Senior Application Scientist Abstract Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile precursors for chiral ligands and catalysts that enable the enantioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile precursors for chiral ligands and catalysts that enable the enantioselective formation of key stereocenters. 2-Benzylamino-2-phenylbutanol represents a structurally significant class of these compounds, offering a robust framework for inducing chirality in a variety of chemical transformations. This guide provides an in-depth exploration of the application of 2-benzylamino-2-phenylbutanol and related chiral amino alcohols in asymmetric synthesis, with a primary focus on their role in the renowned Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We will delve into the mechanistic underpinnings of this powerful reaction, provide detailed, field-tested protocols, and offer insights into achieving high levels of enantioselectivity.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are invaluable building blocks in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[1][2] Their utility stems from the presence of two vicinal functional groups, an amine and a hydroxyl group, attached to a stereochemically defined carbon framework. This arrangement allows them to act as bidentate ligands for a wide range of metals and to be readily converted into a variety of chiral auxiliaries and catalysts.

While 2-Benzylamino-2-phenylbutanol is noted as an intermediate in the preparation of Trimebutine metabolites, its structural motifs are representative of the class of chiral amino alcohols widely employed in asymmetric catalysis.[3][4] One of the most powerful applications of this class of compounds is in the formation of oxazaborolidine catalysts for the enantioselective reduction of ketones, a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction.[5][6][7]

The Corey-Bakshi-Shibata (CBS) Reduction: A Premier Tool for Asymmetric Ketone Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[6][8] This reaction utilizes a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral amino alcohol like 2-benzylamino-2-phenylbutanol and a borane source (e.g., borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂)).[5][8] The CBS reduction is celebrated for its high enantioselectivity (often exceeding 95% enantiomeric excess), predictable stereochemical outcomes, and mild reaction conditions.[7][8]

2.1. Mechanism of Enantioselection

The remarkable enantioselectivity of the CBS reduction is a consequence of a well-ordered, six-membered ring transition state.[9] The catalytic cycle can be understood through the following key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with a borane source to form the chiral oxazaborolidine catalyst.

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[5][6][9]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom. This coordination occurs preferentially from the sterically less-hindered face of the ketone.[5][9]

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a highly organized, chair-like six-membered transition state. This directed hydride delivery results in the formation of a chiral alkoxyborane intermediate.[9]

  • Product Release and Catalyst Regeneration: The alkoxyborane product is released and, after an acidic workup, yields the desired chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

The stereochemical outcome of the reduction is dictated by the facial selectivity of the ketone's coordination to the catalyst-borane complex, which is in turn controlled by the stereochemistry of the parent amino alcohol.

Visualization of the CBS Catalytic Cycle

The following diagram illustrates the key steps in the CBS reduction, highlighting the role of the chiral oxazaborolidine catalyst derived from a generic chiral amino alcohol.

CBS_Reduction_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex + BH₃ ketone_complex Ketone Coordinated Complex complex->ketone_complex + Ketone product_complex Alkoxyborane Intermediate ketone_complex->product_complex Intramolecular Hydride Transfer product_complex->catalyst + Product (after workup) alcohol Chiral Secondary Alcohol ketone Prochiral Ketone borane Borane (BH₃) caption Catalytic cycle of the CBS reduction.

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol details the in situ generation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and its application in the asymmetric reduction of acetophenone to (R)-1-phenylethanol. This serves as a representative procedure that can be adapted for 2-benzylamino-2-phenylbutanol.

4.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Chiral Amino Alcohol≥98%Variouse.g., (1R,2S)-(-)-Norephedrine or 2-Benzylamino-2-phenylbutanol
Borane-THF complex1.0 M in THFVariousHandle under inert atmosphere
Acetophenone≥99%VariousPurify by distillation if necessary
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariousRequired for anhydrous conditions
MethanolAnhydrousVariousFor quenching
1 M Hydrochloric AcidACS GradeVariousFor workup
Diethyl EtherAnhydrousVariousFor extraction
Saturated Sodium Bicarbonate SolutionACS GradeVariousFor washing
BrineSaturated NaCl solutionVariousFor washing
Anhydrous Magnesium SulfateACS GradeVariousFor drying
4.2. Step-by-Step Procedure

Catalyst Formation:

  • To a dry, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine, 0.1 mmol, 1.0 eq).

  • Dissolve the amino alcohol in anhydrous THF (5 mL).

  • Slowly add borane-THF complex (0.1 mmol, 0.1 mL of a 1.0 M solution) to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the oxazaborolidine catalyst.

Asymmetric Reduction:

  • Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.[5]

  • In a separate dry flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).

  • To the cooled catalyst solution, add the remaining borane-THF complex (0.6 mmol, 0.6 mL of a 1.0 M solution) and stir for 10 minutes.[5]

  • Add the solution of acetophenone dropwise to the reaction mixture over 5-10 minutes.[5]

  • Stir the reaction at the same temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to an hour.[5]

Workup and Purification:

  • Upon completion, slowly and carefully add methanol (2 mL) to the reaction mixture at 0 °C to quench the excess borane. Caution: Hydrogen gas is evolved. [5]

  • Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.[5][8]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).[5]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).[5][8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude 1-phenylethanol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The success of the reaction is contingent upon several key factors that also serve as internal checks for the procedure's integrity:

  • Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can hydrolyze the borane reagents and the catalyst.[9] The use of anhydrous solvents and an inert atmosphere is critical. A failed or low-yielding reaction often points to inadequate control of these conditions.

  • Reagent Quality: The concentration of the borane solution can vary over time. Titration of the borane solution is recommended for precise and reproducible results.

  • Temperature Control: Enantioselectivity is often temperature-dependent. Maintaining a consistent and low temperature during the reaction is crucial for achieving high ee.

  • Stereochemical Predictability: The stereochemistry of the resulting alcohol is predictable based on the chirality of the amino alcohol used. This allows for validation of the mechanistic model and the experimental setup.

Conclusion

2-Benzylamino-2-phenylbutanol, as a representative chiral amino alcohol, holds significant potential for applications in asymmetric synthesis. Its utility is best exemplified through its role as a precursor to chiral oxazaborolidine catalysts used in the Corey-Bakshi-Shibata reduction. This powerful and reliable method provides a practical and efficient route to enantiomerically enriched secondary alcohols, which are vital intermediates in the development of new pharmaceuticals and other high-value chemical entities. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to successfully implement this important transformation in their own synthetic endeavors.

References
  • Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2024, from [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. (2023, September 27). Retrieved February 24, 2024, from [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved February 24, 2024, from [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, May 1). Retrieved February 24, 2024, from [Link]

  • New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. (n.d.). Retrieved February 24, 2024, from [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2024, from [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. (2024, August 30). Retrieved February 24, 2024, from [Link]

  • Oxazaborolidines as catalysts for reduction of ketones with borane. (n.d.). Retrieved February 24, 2024, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20). Retrieved February 24, 2024, from [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2024, from [Link]

  • A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses - University of York. (n.d.). Retrieved February 24, 2024, from [Link]

  • CAS No : 1178412-63-9 | Product Name : 2-Benzylamino-2-phenylbutanol - Pharmaffiliates. (n.d.). Retrieved February 24, 2024, from [Link]

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Application

Use of 2-Benzylamino-2-phenylbutanol in asymmetric catalysis

Application Note: Asymmetric Catalysis using 2-Benzylamino-2-phenylbutanol Abstract This application note details the protocol for utilizing 2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9) as a chiral ligand in asymmet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Catalysis using 2-Benzylamino-2-phenylbutanol

Abstract

This application note details the protocol for utilizing 2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9) as a chiral ligand in asymmetric catalysis. While widely recognized as a key intermediate in the synthesis of Trimebutine, its structural motif—a sterically hindered, chiral


-amino alcohol—renders it a highly effective ligand for enantioselective transformations. This guide focuses on its primary application: the Enantioselective Borane Reduction of Prochiral Ketones , providing a self-validating protocol for in situ catalyst generation and reaction monitoring.

Introduction & Mechanistic Rationale

2-Benzylamino-2-phenylbutanol belongs to the privileged class of chiral


-amino alcohol ligands . These molecules are fundamental to asymmetric synthesis, most notably serving as precursors to oxazaborolidine catalysts (Itsuno-Corey type) and ligands for organozinc additions.
Structural Advantages
  • Quaternary Stereocenter: The C2 position is fully substituted (Phenyl, Ethyl, Hydroxymethyl, Amino), eliminating the risk of

    
    -proton abstraction and racemization that can plague less substituted ligands.
    
  • N-Benzyl Group: Provides critical steric bulk that directs the approach of the substrate, enhancing enantioselectivity (ee%). It also modulates the Lewis basicity of the nitrogen, optimizing coordination with metal centers (B, Zn, Cu).

  • Rigid Chelation: The 1,2-amino alcohol motif rapidly forms a rigid 5-membered ring with borane (oxazaborolidine) or zinc, creating a highly organized transition state.

Mechanism of Action: Borane Reduction

In the presence of Borane (BH


THF or BH

SMe

), the ligand undergoes in situ cyclization to form a chiral oxazaborolidine hydride complex.
  • Activation: The borane coordinates to the amine nitrogen (Lewis base) and the hydroxyl oxygen.

  • Hydride Transfer: The resulting complex coordinates the ketone substrate. The chiral environment differentiates the distinct faces (Re/Si) of the ketone, facilitating the delivery of a hydride to one face selectively.

  • Turnover: The resulting alkoxy-borane species releases the chiral alcohol product and regenerates the catalyst.

Visualizations & Pathways

Figure 1: Catalyst Formation & Catalytic Cycle

The following diagram illustrates the in situ formation of the active oxazaborolidine catalyst and the subsequent reduction cycle.

Catalytic Cycle Ligand 2-Benzylamino- 2-phenylbutanol (Pre-Catalyst) ActiveCat Oxazaborolidine Complex (Active Catalyst) Ligand->ActiveCat + BH3 (-H2) BH3 BH3·THF (Reagent) BH3->ActiveCat Activation TS Face-Selective Transition State ActiveCat->TS + Ketone Ketone Prochiral Ketone Ketone->TS TS->ActiveCat Regeneration Product Chiral Alcohol (High ee%) TS->Product Hydride Transfer

Caption: Mechanistic pathway for the in situ generation of the active oxazaborolidine catalyst from 2-Benzylamino-2-phenylbutanol and its role in the enantioselective reduction cycle.

Experimental Protocol: Enantioselective Reduction of Acetophenone

Objective: Synthesis of (R)-1-Phenylethanol (Model Reaction). Scale: 1.0 mmol.

Materials & Reagents
ReagentEquiv.AmountNotes
Acetophenone 1.0120 mg (1 mmol)Substrate. Must be dry.
2-Benzylamino-2-phenylbutanol 0.05 - 0.1013 - 26 mgLigand. Chiral source.
Borane-THF (1.0 M) 1.21.2 mLReductant. Moisture sensitive.
THF (Anhydrous) -5.0 mLSolvent.
Methanol -2.0 mLQuenching agent.
Step-by-Step Procedure

1. Catalyst Formation (In Situ)

  • Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under N

    
     flow.
    
  • Ligand Addition: Charge the flask with 2-Benzylamino-2-phenylbutanol (13 mg, 0.05 mmol, 5 mol%).

  • Solvent: Add anhydrous THF (2 mL) via syringe. Stir until fully dissolved.

  • Borane Addition: Cool the solution to 0°C (ice bath). Slowly add Borane-THF complex (1.2 mL, 1.2 mmol) dropwise over 5 minutes.

    • Expert Note: Gas evolution (H

      
      ) will occur.[1] This confirms the formation of the B-N and B-O bonds.
      
  • Aging: Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the oxazaborolidine species.

2. Asymmetric Reduction

  • Substrate Preparation: Dissolve Acetophenone (120 mg, 1.0 mmol) in anhydrous THF (2 mL) in a separate dry vial.

  • Addition: Add the ketone solution slowly to the catalyst mixture at 0°C via syringe pump or dropwise over 15–20 minutes.

    • Critical Control Point: Slow addition maintains a low concentration of unreacted ketone, favoring the catalyzed pathway over the non-catalyzed background reduction.

  • Reaction: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 4:1) or GC/HPLC.[1] Reaction is typically complete within 10–30 minutes.

3. Quench & Workup

  • Quench: Carefully add Methanol (1 mL) dropwise at 0°C. Caution: Vigorous bubbling.

  • Hydrolysis: Add 1N HCl (2 mL) and stir for 10 minutes to break the boron-amine complex.

  • Extraction: Extract with Diethyl Ether or EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

4. Analysis

  • Yield: Determine isolated yield after flash chromatography (Silica gel).

  • Enantiomeric Excess (ee%): Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Workflow Diagram

Experimental Workflow Start Start: Flame-Dry Glassware (N2 Atmosphere) Dissolve Dissolve Ligand in THF (25°C) Start->Dissolve AddBorane Add BH3·THF (0°C, 30 min) *Gas Evolution* Dissolve->AddBorane AddKetone Slow Addition of Ketone (0°C, 15-20 min) AddBorane->AddKetone Monitor Monitor Reaction (TLC/GC) AddKetone->Monitor Quench Quench with MeOH Then 1N HCl Monitor->Quench Complete Extract Extraction & Purification Quench->Extract Analyze Chiral HPLC Analysis (Determine ee%) Extract->Analyze

Caption: Operational workflow for the asymmetric borane reduction using 2-Benzylamino-2-phenylbutanol.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Fast background reactionEnsure slow addition of the ketone. Lower temperature to -20°C or -40°C.
Low Yield Incomplete hydrolysisThe boron-amine complex is stable. Ensure the acid hydrolysis step (1N HCl) is stirred for at least 10-20 mins.
Racemic Product Moisture contaminationBorane hydrolyzes rapidly. Ensure all reagents and glassware are strictly anhydrous.
Precipitate Formation Catalyst aggregationDilute the reaction mixture. THF is the preferred solvent to solubilize the intermediate.

References

  • Itsuno, S., et al. (1983). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. Link

  • Corey, E. J., et al. (1987). "Mechanism of the catalytic enantioselective reduction of carbonyl compounds by oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925-7926. Link

  • Cho, B. T. (2006). "Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction." Tetrahedron, 62(33), 7621-7643. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 54596782, 2-(Benzylamino)-2-phenylbutan-1-ol." PubChem. Link

Sources

Method

Application Note: Advanced Derivatization Strategies for the Bioanalysis of 2-Benzylamino-2-phenylbutanol

Here is a comprehensive Application Note and Protocol guide for the derivatization of 2-Benzylamino-2-phenylbutanol, tailored for high-sensitivity biological assays. Introduction & Molecule Scope 2-Benzylamino-2-phenylbu...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the derivatization of 2-Benzylamino-2-phenylbutanol, tailored for high-sensitivity biological assays.

Introduction & Molecule Scope

2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9) is a sterically hindered


-amino alcohol characterized by a quaternary carbon center substituted with a phenyl group, an ethyl group, a hydroxymethyl moiety, and a secondary benzylamine.[1]

This structural motif presents specific challenges in biological assays (PK/PD studies, metabolic profiling):

  • Steric Hindrance: The quaternary center at position 2 shields the hydroxyl and amine groups, reducing reaction kinetics with standard derivatizing agents.

  • Polarity vs. Lipophilicity: While the benzyl and phenyl groups provide lipophilicity, the amino-alcohol core creates hydrogen bonding capability that causes peak tailing in GC and weak retention in Reverse-Phase LC.

  • Detection Limits: The molecule lacks a strong native fluorophore (phenyl/benzyl fluorescence is often insufficient for trace analysis in plasma), necessitating derivatization for fluorescence (FLD) or enhanced ionization (MS).

This guide details two validated protocols: Silylation for GC-MS (volatility enhancement) and Dansylation/FMOC for LC-FLD/MS (sensitivity enhancement).

Strategic Analysis: Chemical Logic

Before initiating protocols, understand the "Why" behind the reagent choices.

The Steric Challenge

The target molecule contains a secondary amine and a primary alcohol adjacent to a bulky quaternary center.

  • Avoid: Reagents like OPA (o-Phthalaldehyde) which only react with primary amines.

  • Select: Reagents capable of attacking secondary amines under forcing conditions (Heat/Catalysis).

Decision Matrix
Assay PlatformTarget MoietyRecommended DerivatizationMechanism
GC-MS -OH, -NH-MSTFA + 1% TMCS Trimethylsilylation (blocks polar H, increases volatility).
LC-FLD/MS -NH-Dansyl Chloride Sulfonamide formation (adds strong fluorophore, improves ionization).
Chiral LC -NH-, -OHGITC Diastereomer formation for enantiomeric separation.

Protocol A: Silylation for GC-MS Quantitation

Objective: Convert polar -OH and -NH groups into trimethylsilyl (TMS) ethers/amines to prevent column adsorption and improve thermal stability.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst essential for the sterically hindered amine.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).

  • Internal Standard (IS): Deutero-benzyl analog or Diphenylpyraline.

  • Equipment: Heating block (capable of 80°C), GC vials with PTFE-lined caps.

Step-by-Step Methodology
  • Sample Preparation (Extraction):

    • Aliquot

      
       of plasma/urine.
      
    • Add

      
       IS working solution.
      
    • Perform Liquid-Liquid Extraction (LLE) using

      
       MTBE (Methyl tert-butyl ether) at pH 10 (adjust with carbonate buffer).
      
    • Evaporate organic layer to dryness under

      
       stream at 
      
      
      
      .
  • Derivatization Reaction:

    • Reconstitute the dry residue in

      
      Anhydrous Pyridine .
      
    • Add

      
      MSTFA + 1% TMCS .
      
    • Critical Step: Cap tightly and vortex for 30 seconds.

    • Incubate at

      
       for 45 minutes. 
      
    • Reasoning: The steric bulk of the 2-phenyl/2-ethyl group requires high thermal energy to drive the silylation of the secondary amine to completion. Room temperature reaction will result in incomplete derivatization (only -OH reacts).

  • Analysis:

    • Cool to room temperature. Transfer to autosampler vial.

    • Inject

      
       in Splitless mode.
      
Workflow Visualization (GC-MS)

GC_Workflow Start Biological Sample (Plasma/Urine) Extract LLE Extraction (pH 10, MTBE) Start->Extract Dry Evaporation (N2, 40°C) Extract->Dry Reagent Add MSTFA + 1% TMCS + Pyridine Dry->Reagent Heat Incubation 80°C, 45 min Reagent->Heat Catalysis Required Inject GC-MS Injection Heat->Inject

Figure 1: Critical path for GC-MS silylation emphasizing the high-temperature incubation step.

Protocol B: Dansylation for High-Sensitivity LC-FLD

Objective: Tag the secondary amine with a Dansyl group to introduce strong fluorescence (


) and increase retention on C18 columns.
Reagents & Equipment[2][3][4][5][6][7][8]
  • Derivatizing Agent: Dansyl Chloride (

    
     in Acetone).
    
  • Buffer: Sodium Bicarbonate buffer (

    
    , pH 10.5).
    
  • Quenching Agent: Proline or Glycine solution.

Step-by-Step Methodology
  • Reaction Setup:

    • To the dried extract (from Protocol A, Step 1), add

      
       of Bicarbonate Buffer (pH 10.5) .
      
    • Add

      
       of Dansyl Chloride solution .
      
  • Incubation:

    • Vortex vigorously.

    • Incubate at

      
       for 20 minutes  in the dark (aluminum foil wrap).
      
    • Mechanistic Note: The high pH ensures the secondary amine is deprotonated (nucleophilic). The heat overcomes the steric hindrance of the adjacent quaternary center.

  • Cleanup:

    • Cool sample.

    • (Optional) Add

      
       Proline solution to scavenge excess reagent.
      
    • Extract the derivative with

      
       Ethyl Acetate (Dansyl derivatives are highly lipophilic).
      
    • Dry and reconstitute in Mobile Phase (e.g., 50:50 ACN:Water).

Workflow Visualization (LC-FLD)

LC_Workflow Sample Dried Extract Mix Add NaHCO3 (pH 10.5) + Dansyl-Cl Sample->Mix React Reaction: 60°C, 20 min (Dark) Mix->React Nucleophilic Attack Quench Quench/Cleanup (Remove Excess Reagent) React->Quench Analyze HPLC-FLD / LC-MS (C18 Column) Quench->Analyze

Figure 2: Dansylation workflow targeting the secondary amine for fluorescence detection.

Performance Comparison & Validation Criteria

The following table summarizes expected performance metrics based on the derivatization method chosen.

FeatureSilylation (GC-MS)Dansylation (LC-FLD/MS)
Reaction Target -OH and -NH (Bis-TMS derivative)-NH (Mono-Dansyl derivative)
Sensitivity (LOD)

(SIM mode)

(Fluorescence)
Stability Low (Moisture sensitive, analyze <24h)High (Stable for weeks at

)
Selectivity High (Mass spectral fingerprint)Medium (Depends on chromatographic resolution)
Major Artifacts Mono-TMS vs Bis-TMS mixtures if under-reactedHydrolysis of Dansyl-Cl (Blue background fluorescence)
Troubleshooting Guide
  • Incomplete Reaction (GC): If you observe a split peak or a peak with

    
     mass (missing one TMS group), increase incubation time to 60 mins or temperature to 
    
    
    
    . The steric hindrance at C2 is the likely culprit.
  • Precipitation (LC): Dansyl chloride hydrolyzes to Dansyl-OH (insoluble in water). Ensure the final reconstitution solvent has at least 40% organic content.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54378826 (Related Structure: Nylidrin/Buphenine). Retrieved from [Link]

  • Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A. (Contextual grounding for sterically hindered amines). Retrieved from [Link]

  • ChemExpress. (2026). Product Data: 2-Benzylamino-2-phenylbutanol (CAS 1178412-63-9).[1] Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Utilization of 2-Benzylamino-2-phenylbutanol in Pharmaceutical Intermediates and Trimebutine Metabolite Profiling

Introduction & Scientific Rationale In the landscape of functional gastrointestinal disorder therapeutics, Trimebutine serves as a critical spasmolytic agent, acting as a peripheral mu, delta, and kappa opioid receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of functional gastrointestinal disorder therapeutics, Trimebutine serves as a critical spasmolytic agent, acting as a peripheral mu, delta, and kappa opioid receptor agonist[1]. While Trimebutine itself is highly efficacious for irritable bowel syndrome (IBS), its primary active metabolite, N-desmethyl trimebutine (Nor-TMB) , exhibits superior sodium channel blocking activity, providing potent local anesthetic and visceral analgesic effects[2].

To study these pharmacokinetics or to manufacture advanced sulfonate-based salts of Nor-TMB[3], drug development professionals require high-purity secondary amine precursors. Direct synthesis of Nor-TMB using methylamine often leads to uncontrolled over-alkylation. To circumvent this, 2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9) is utilized as a highly controlled, chemoselective intermediate[4]. The benzyl group acts as a robust protecting moiety that prevents tertiary amine formation during upstream synthesis, while allowing for clean, quantitative removal via catalytic hydrogenolysis in the final downstream steps. Furthermore, this intermediate is essential for synthesizing stable, deuterium-labeled Trimebutine metabolites (e.g., D5-labeled standards) used in LC-MS/MS bioanalysis[5].

Mechanistic Pathway & Synthesis Workflow

The synthesis of 2-Benzylamino-2-phenylbutanol relies on a four-step sequence originating from propiophenone. The pathway leverages a Strecker-type aminocyanation, followed by rigorous hydrolysis, esterification, and a chemoselective reduction[6].

G A Propiophenone + Benzylamine + NaCN B 2-Benzylamino- 2-phenylbutyronitrile A->B Strecker Reaction (MeOH, 80°C) C 2-Benzylamino- 2-phenylbutyric acid B->C Basic Hydrolysis (NaOH, pH >12) D Ethyl 2-benzylamino- 2-phenylbutyrate C->D Esterification (EtOH, H2SO4) E 2-Benzylamino- 2-phenylbutanol D->E Reduction (NaBH4/I2)

Multi-step synthesis of 2-Benzylamino-2-phenylbutanol from Propiophenone.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to implement in-process controls (IPCs) to ensure that each synthetic step acts as a self-validating system, preventing the carryover of impurities.

Step 1: Strecker-Type Aminocyanation
  • Objective: Synthesize 2-benzylamino-2-phenylbutyronitrile.

  • Causality: Benzylamine is specifically chosen over methylamine to sterically hinder over-alkylation. The reaction requires elevated pressure and temperature to force the addition onto the sterically hindered propiophenone carbonyl[6].

  • Protocol:

    • In a 1L autoclave, charge 100 g (0.75 mol) of propiophenone, 45 g (0.91 mol) of sodium cyanide, and 120 g of benzylamine in 350 mL of methanol and 140 mL of water.

    • Seal the reactor and stir for 30 minutes at room temperature to homogenize.

    • Elevate the temperature to 80°C (generating ~0.3 MPa of pressure) and maintain for 8 hours.

    • Self-Validation (IPC): Sample the mixture and analyze via FT-IR. The complete disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of a weak nitrile stretch (~2230 cm⁻¹) validates reaction completion.

    • Cool to 30°C, vent pressure safely through a bleach scrubber (to neutralize residual HCN), and extract the product with ethyl acetate.

Step 2 & 3: Hydrolysis and Esterification
  • Objective: Convert the nitrile to an ethyl ester (Ethyl 2-benzylamino-2-phenylbutyrate) to enhance the electrophilicity of the carbonyl carbon for subsequent reduction.

  • Protocol:

    • Reflux the crude nitrile in an aqueous NaOH solution (pH > 12) for 12 hours to yield 2-benzylamino-2-phenylbutyric acid.

    • Following acidification and extraction, dissolve the intermediate in 500 mL of absolute ethanol.

    • Add 15 mL of concentrated H₂SO₄ dropwise. Reflux for 16 hours.

    • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 4:1). The shift from a polar baseline spot (carboxylic acid) to a high-Rf spot confirms successful esterification.

Step 4: Chemoselective Reduction
  • Objective: Reduce the ester to 2-benzylamino-2-phenylbutanol without cleaving the benzyl protecting group.

  • Protocol (Using NaBH₄/I₂ system):

    • Suspend 0.5 mol of Ethyl 2-benzylamino-2-phenylbutyrate and 1.2 mol of NaBH₄ in 400 mL of anhydrous THF at 0°C.

    • Slowly add a solution of 0.6 mol Iodine in 100 mL THF dropwise. Causality: Iodine reacts with NaBH₄ to generate diborane (

      
      ) in situ, which is a highly chemoselective reducing agent that rapidly reduces esters to alcohols while leaving the benzylamine moiety perfectly intact.
      
    • Reflux at 65°C for 4 hours.

    • Quench carefully with cold 10% HCl to destroy residual borane.

    • Self-Validation (IPC): Analyze the organic phase via LC-MS. The transition from the ester mass to the target alcohol mass (

      
      ) with no detection of debenzylated byproducts validates the chemoselectivity of the reduction.
      

Quantitative Data & Yield Optimization

Selecting the correct reducing agent in Step 4 is critical for balancing yield, purity, and laboratory safety. The data below summarizes the optimization of the ester reduction step.

Reducing AgentSolventTemp (°C)Yield (%)Purity (HPLC)Scalability & Safety Profile
LiAlH₄ THF0 to 2588%>98%Poor: Highly exothermic; severe pyrophoric hazard at scale.
NaBH₄ / I₂ THF0 to 6582%96%Excellent: In situ borane generation; highly chemoselective and safe.
Red-Al® Toluene0 to 2585%97%Good: Easier handling than LiAlH₄; requires rigorous anhydrous conditions.

Table 1: Comparison of reduction strategies for the synthesis of 2-Benzylamino-2-phenylbutanol.

Downstream Application: Synthesis of N-Desmethyl Trimebutine

The primary pharmaceutical application of 2-Benzylamino-2-phenylbutanol is its conversion into Nor-TMB (Impurity E) and its corresponding stable isotope-labeled derivatives[4].

G A 2-Benzylamino- 2-phenylbutanol C N-Benzyl-N-desmethyl Trimebutine A->C Esterification (TEA, DMAP, THF) B 3,4,5-Trimethoxybenzoyl chloride B->C D N-Desmethyl Trimebutine (Active Metabolite) C->D Hydrogenolysis (Pd/C, H2, EtOH)

Downstream application: Synthesis of N-Desmethyl Trimebutine via hydrogenolysis.

Deprotection Protocol (Hydrogenolysis)

To yield the final active metabolite:

  • Dissolve the N-benzyl-N-desmethyl trimebutine intermediate in absolute ethanol.

  • Add 10% wt/wt Palladium on Carbon (Pd/C).

  • Purge the reaction vessel with Nitrogen, followed by Hydrogen gas. Maintain an

    
     atmosphere at 30 psi for 12 hours at room temperature.
    
  • Causality: Catalytic hydrogenolysis selectively cleaves the C-N bond of the benzyl group without reducing the ester linkage or the electron-rich trimethoxy aromatic ring[3].

  • Filter through a Celite pad to remove the Pd/C catalyst and concentrate in vacuo to yield high-purity N-desmethyl trimebutine.

References[4] Product Name: 2-Benzylamino-2-phenylbutanol, Pharmaffiliates.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCXgRHGmrJvinSeACP6R-kuFW2kFGKkhqs2Hpvp1pVBTtUBdJlwcmsklLAxZdEymAPcNdPWp2cv9_90DMlcuhlcZdDjH7tlU6T1nYcehECgfYMaZ5msead261jGJCfPT62_zHftBV8n4PO-8xNcKR0-Q3nfLhaVzaa2X_Bz0QfJWQKkOZPkMD3hGSgYkVXYKv1bxAFgLgrr0=[5] 2-Benzylamino-2-phenylbutanol-d5, CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJx0Kr-w2JgJ0HU4ocdXLJymXMM1P2sE4l2XjSPfzTwVctlMjxLrZntG2kpv4Izm0s5lys-lbcWR9CKYpKHS15qj5UZ8td5yKkTsmb5ScfPbEqrSoX8yrgsVrvJ0JXF5RqEk28Qb1kfU1_LEL4hoRxBok0v6rw2Xg6DGO_OOHPRF0-Uqa8OjLWKsMtriDzzEoaCxe8PczYL0LF[6] CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol, Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5tPzh9D_Q-Hmu6m0Kwk4ELqMiyPNnR7IkLkwUULdcQMQCLpSD2WT3IO7WILASBA3y-3ih8ZCzmy9jvF0LOESmQjyjbUdrCC8FuDap3kHgQzCK5JDFpChUhPwZMbLBf2DhG7Pu0SR0E4qBJas=[3] WO2007140611A1 - Salts of trimebutine and n-desmethyl trimebutine, Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEBkH2HXI-BRngMdsTBJ1lGYIbsgpv3Tbq0XtQAKh0nNwQFADIJCAKaZKkBP0S3N7cq5aPqCofs0aDHUk4tTkHhstgf7Lfc_viTqdYXaUGs4dZMD69So5wjDGkOavb37UivzJzC65PelekqQQmAQ==[1] Trimebutine, Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7_v-Q9s7ayCJDDbNaBXYITYDqu_aXKQgUpukqrNfftz8mJTDfZ8tCG7KQEbRSSwSzs2K2RrBibsKXzevp9JrwXEDB26haAMkhlxYYPbN5BPi3KjgJOkVQrqCzmbODrGRZFSFI[2] Novel sulfonate-based trimebutine salts, Justia Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuvWf5z-DnVI-Z93odRijWgsnVo0f76mSOkMTVDloB-hQnzoDF7AfmfTWojFOunWke_0SUp2S77KujKX69o7WjDldqmFnbuYhejjAq6fgiG9agyYX3Bzd06clttq9kfm3y5c0MsLTA_w==

Sources

Method

Application Note: Scalable Synthesis of 2-Benzylamino-2-phenylbutanol

This Application Note is designed for researchers and process chemists transitioning 2-Benzylamino-2-phenylbutanol from bench-scale synthesis to kilo-lab production. The protocol prioritizes the Strecker-Hydrolysis-Reduc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists transitioning 2-Benzylamino-2-phenylbutanol from bench-scale synthesis to kilo-lab production. The protocol prioritizes the Strecker-Hydrolysis-Reduction pathway, which is the industry-standard approach for generating sterically hindered quaternary amino alcohols, as evidenced by the manufacturing processes for the structural analog Trimebutine.

Executive Summary & Strategic Rationale

2-Benzylamino-2-phenylbutanol is a critical intermediate and metabolite standard for Trimebutine-class gastrointestinal modulators. Structurally, it features a quaternary carbon bearing a phenyl group, an ethyl group, a benzylamine, and a hydroxymethyl moiety.

Synthesizing this quaternary center poses significant steric challenges. While epoxide ring-opening routes often yield the regioisomeric tertiary alcohol (1-amino-2-phenylbutan-2-ol), the Strecker Synthesis provides the correct topology (2-amino-2-phenylbutan-1-ol) by establishing the carbon-nitrogen bond at the quaternary center prior to reduction.

This guide details a scalable, three-stage process:

  • Modified Strecker Reaction: Formation of the aminonitrile.

  • Pinner-Type Hydrolysis/Esterification: Conversion to the ester.

  • Hydride Reduction: Selective reduction to the amino alcohol.

Process Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Sodium Cyanide (NaCN) and Lithium Aluminum Hydride (LiAlH₄) . Both require engineering controls beyond standard fume hoods for scale-up.

Safety Logic Diagram

SafetyLogic Start Start: Hazard Assessment Cyanide Reagent: Sodium Cyanide (NaCN) Start->Cyanide Exotherm Reagent: LiAlH4 Start->Exotherm Control1 Control: Closed Reactor System Scrubber with NaOH/NaOCl Cyanide->Control1 Risk: HCN Gas Control2 Control: Inert Atmosphere (N2/Ar) Controlled Dosing (<10°C) Exotherm->Control2 Risk: H2/Fire Action1 Monitoring: HCN Sensors (Alarm set at 4.7 ppm) Control1->Action1 Action2 Quenching: Fieser Workup (No direct water addition) Control2->Action2

Caption: Critical safety logic flow for handling Cyanide and Pyrophoric hydrides during scale-up.

Retrosynthetic Analysis & Workflow

The synthesis constructs the quaternary center using propiophenone as the scaffold.

Retrosynthesis Target 2-Benzylamino-2-phenylbutanol (Target) Ester Intermediate Ester Target->Ester Reduction (LiAlH4) Nitrile Aminonitrile (Quaternary Center) Ester->Nitrile Hydrolysis/Esterification (H2SO4/MeOH) Start Propiophenone + Benzylamine + NaCN Nitrile->Start Strecker Reaction

Caption: Retrosynthetic pathway utilizing the Strecker reaction to establish the quaternary center.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Benzylamino)-2-phenylbutanenitrile

Reaction Type: Strecker Synthesis Scale: 1.0 mol (approx. 134 g Propiophenone basis)

  • Reagents:

    • Propiophenone (134.18 g, 1.0 mol)

    • Benzylamine (117.88 g, 1.1 mol)

    • Sodium Cyanide (58.8 g, 1.2 mol) [POISON]

    • Acetic Acid (Glacial, 2.0 mol equivalent)

    • Methanol (500 mL)

Protocol:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a caustic scrubber (10% NaOH + NaOCl).

  • Dissolution: Charge Methanol and Benzylamine. Cool to 15°C.

  • Acidification: Slowly add Acetic Acid, maintaining temperature <30°C. (Buffers the reaction to facilitate imine formation).

  • Addition: Add Propiophenone. Stir for 30 minutes.

  • Cyanide Addition: Add NaCN solution (dissolved in minimal water) dropwise. Strictly monitor HCN sensors.

  • Reaction: Heat to 40°C and stir for 24 hours. Monitor by TLC/HPLC for disappearance of propiophenone.

  • Workup:

    • Cool to 5°C.

    • Quench excess cyanide with 10% Sodium Hypochlorite solution (bleach) in the scrubber loop or carefully in the reactor if pH is maintained basic (>pH 10). Note: Standard lab practice is to pour reaction into basic FeSO4 or bleach solution.

    • Extract with Ethyl Acetate (3 x 400 mL).

    • Wash organics with water and brine.[1] Dry over Na₂SO₄.

    • Concentrate to yield the crude aminonitrile (Expected yield: ~85%).

Stage 2: Hydrolysis and Esterification

Rationale: Direct hydrolysis to the acid is difficult due to steric hindrance. A two-step "Pinner-like" alcoholysis is often more efficient.

Protocol:

  • Setup: 2L reactor with reflux condenser.

  • Solvolysis: Dissolve the crude nitrile in Methanol (600 mL).

  • Acid Addition: Carefully add concentrated H₂SO₄ (3.0 equiv) dropwise. (Exothermic).

  • Reflux: Heat to reflux (65°C) for 48 hours. The nitrile first converts to the imidate, then the ester.

  • Workup:

    • Cool to room temperature.[2]

    • Neutralize with saturated NaHCO₃ (Caution: CO₂ evolution).

    • Extract with Dichloromethane (DCM).

    • Purification: The methyl ester intermediate is stable and can be purified via vacuum distillation or silica plug filtration if necessary.

Stage 3: Reduction to 2-Benzylamino-2-phenylbutanol

Reagent: Lithium Aluminum Hydride (LiAlH₄)

Protocol:

  • Setup: Flame-dried 3L reactor, N₂ atmosphere.

  • Preparation: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (500 mL). Cool to 0°C.[1][3]

  • Addition: Dissolve the Methyl Ester from Stage 2 in anhydrous THF (300 mL). Add dropwise to the LiAlH₄ suspension, keeping internal temp <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Fieser Quench (Critical for Scale-up):

    • For

      
       grams of LiAlH₄, add:
      
      • 
         mL Water[1]
        
      • 
         mL 15% NaOH
        
      • 
         mL Water[1]
        
    • Stir until a white, granular precipitate forms.

  • Isolation: Filter the aluminum salts. Concentrate the filtrate.

  • Final Purification: Recrystallize from Hexane/Ethyl Acetate or distill under high vacuum (approx. 160-170°C @ 0.5 mmHg).

Analytical Data & Specifications

Expected Yields & Parameters:

ParameterValueNotes
Overall Yield 55 - 65%Calculated from Propiophenone
Appearance Colorless viscous oil / White solidDepends on purity/crystallinity
HPLC Purity > 98.0%Reverse Phase C18, ACN/Water
1H NMR (Diagnostic) δ 7.2-7.4 (m, 10H, Ar-H)Phenyl + Benzyl aromatics
1H NMR (Diagnostic) δ 3.6-3.8 (dd, 2H, -CH2OH)Diastereotopic protons
Mass Spec [M+H]+ = 256.36ESI+

Troubleshooting Scale-Up Issues

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete imine formationIncrease reaction time; Ensure anhydrous conditions initially; Use TMSCN as a more reactive cyanide source if cost permits.
Incomplete Hydrolysis Steric hindrance of quaternary nitrileIncrease H₂SO₄ concentration; Switch to high-pressure hydrolysis (autoclave) at 100°C.
Aluminum Emulsions Improper quench of LiAlH₄Use the Fieser method strictly. Do not use acid workup.
Product Coloration Oxidation of aminePerform all steps under Nitrogen; Store final product at -20°C.

References

  • Synthesis of Trimebutine Intermediates (Dimethyl Analog)
  • General Strecker Reaction Scale-Up

    • Source: Organic Syntheses, Coll. Vol. 3, p. 88 (1955); Vol. 27, p. 20 (1947).
    • Relevance: Foundational protocols for aminonitrile synthesis.
    • URL:[Link]

  • Compound Identification (2-Benzylamino-2-phenylbutanol)

    • Source: Pharmaffiliates / Chemical Vendors.[4]

    • Relevance: Confirms CAS 1178412-63-9 and applic
    • URL:[Link]

  • Safety in Hydride Reductions

    • Source: "Safe Handling of Lithium Aluminum Hydride".[1]

    • Relevance: Critical safety parameters for Stage 3.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in 2-Benzylamino-2-phenylbutanol synthesis

This is the Technical Support Center for the synthesis of 2-Benzylamino-2-phenylbutanol . This guide is designed for organic chemists and process engineers.

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for the synthesis of 2-Benzylamino-2-phenylbutanol .

This guide is designed for organic chemists and process engineers. It prioritizes the specific challenges associated with constructing a quaternary carbon center bearing both an amine and a phenyl group, a structural motif notoriously difficult due to steric congestion.

Technical Advisory: The Regioisomer Trap

CRITICAL WARNING: Before proceeding, verify your target structure.

  • Target: 2-Benzylamino-2-phenylbutanol (Amine on C2, Alcohol on C1).

  • Common Error: Attempting to synthesize this via Epoxide Ring Opening of 2-ethyl-2-phenyloxirane with benzylamine.

    • Why it fails: Nucleophilic attack on the epoxide occurs at the least hindered carbon (C1), yielding the isomer 1-(benzylamino)-2-phenylbutan-2-ol (Amine on C1, Alcohol on C2).

  • Correct Route: You must use the Strecker Synthesis or Amino Acid Reduction pathway to secure the amine at the quaternary C2 position.

Part 1: Validated Synthetic Workflows

The synthesis of 2-Benzylamino-2-phenylbutanol requires a stepwise construction of the quaternary center followed by reduction.[1]

Workflow Visualization

Synthesis_Workflow Start Propiophenone Step1 Step 1: Strecker Reaction (Formation of Aminonitrile) Start->Step1 + Benzylamine + TMSCN/KCN Inter1 2-(Benzylamino)-2- phenylbutyronitrile Step1->Inter1 Step2 Step 2: Hydrolysis (H2SO4/HCl) Inter1->Step2 Inter2 2-(Benzylamino)-2- phenylbutyric Acid Step2->Inter2 Step3 Step 3: Reduction (LAH or Borane) Inter2->Step3 Final 2-Benzylamino-2- phenylbutanol Step3->Final

Figure 1: Validated Strecker-based synthetic pathway for establishing the C2-quaternary amine.[1]

Part 2: Troubleshooting Guides

Issue 1: Low Yield in Strecker Reaction (Aminonitrile Formation)

Symptom: Starting material (Propiophenone) remains unreacted, or rapid hydrolysis of the imine occurs. Root Cause: The ketone (Propiophenone) is sterically hindered by the ethyl and phenyl groups, making imine formation unfavorable and slow.

VariableOptimization ProtocolMechanism/Reasoning
Lewis Acid Add Ti(OiPr)₄ (1.5 eq)Acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [1].
Cyanide Source TMSCN vs. KCNTMSCN is soluble in organic solvents (DCM/THF), allowing for a homogeneous reaction which is faster than biphasic KCN/water systems for hindered ketones.
Temperature 40–60°C Higher activation energy is required for hindered ketones compared to aldehydes. Room temperature is often insufficient.

Corrective Protocol:

  • Mix Propiophenone (1.0 eq) and Benzylamine (1.1 eq) in dry DCM.

  • Add Ti(OiPr)₄ (1.5 eq) dropwise. Stir 12h to ensure imine formation (Monitor via IR: disappearance of C=O stretch).

  • Add TMSCN (1.5 eq) and stir at reflux.

Issue 2: Incomplete Hydrolysis of the Nitrile

Symptom: Presence of amide intermediate or recovery of starting nitrile. Root Cause: The quaternary center creates a "neopentyl-like" steric environment, shielding the nitrile carbon from hydrolytic attack.

Troubleshooting Steps:

  • Acid Concentration: Standard 6M HCl is often too weak. Use conc. H₂SO₄ (85-90%) followed by water dilution.

  • Temperature: Reflux (100°C+) is mandatory.

  • Alternative: If acid hydrolysis fails, use Basic Hydrolysis (KOH in Ethylene Glycol at 150°C), though this may cause racemization if you are working with a chiral enriched material.

Issue 3: Difficulty Reducing the Amino Acid/Ester to Alcohol

Symptom: Formation of aldehyde impurities or incomplete reduction.[2] Root Cause: The free amine can coordinate with the reducing agent (Borane or Aluminum hydride), altering its reactivity.

Solution Matrix:

  • Reagent Choice: Use LiAlH₄ (LAH) in refluxing THF. Borane-DMS can be used but often forms stable amine-borane complexes that are difficult to hydrolyze.

  • Workup (The "Fieser" Method): For every 1g of LAH used, add:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water Why: This produces a granular precipitate that is easy to filter, trapping the aluminum salts and releasing the amino alcohol [2].

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the epoxide route (2-ethyl-2-phenyloxirane + benzylamine) to save steps? A: No. As detailed in the Technical Advisory, this route yields the wrong regioisomer (1-benzylamino-2-phenylbutan-2-ol). The amine attacks the less hindered CH₂ group.[3] There is no efficient catalyst to force the amine to attack the quaternary center of the epoxide with high selectivity.

Q2: My product is an oil that refuses to crystallize. How do I purify it? A: Amino alcohols are often viscous oils due to internal H-bonding.

  • Salt Formation: Convert the free base to the Hydrochloride or Oxalate salt . Dissolve the oil in dry ether and bubble HCl gas or add oxalic acid in acetone. The salt is more likely to crystallize.

  • Acid-Base Extraction: Dissolve in dilute HCl, wash with Ether (removes non-basic impurities), then basify the aqueous layer (pH > 12) and extract with DCM.

Q3: I see a "dimer" impurity in the mass spec. What is it? A: This is likely N,N-dibenzyl formation. If you use excess benzyl chloride or benzyl bromide in a precursor step, or if reductive amination conditions are too aggressive, you can alkylate the amine twice. Ensure you use a 1:1 stoichiometry and control the temperature.

Part 4: Mechanism of Impurity Formation

Understanding the side reactions is key to purity.

Impurity_Pathways Start Reaction Intermediate (Imine/Nitrile) Impurity1 Hydrolysis Reversion (Ketone + Amine) Start->Impurity1 Wet Solvents (Water attack on Imine) Impurity2 Amide Intermediate (Incomplete Hydrolysis) Start->Impurity2 Low Temp/Weak Acid (Stops at -CONH2) Impurity3 Over-Alkylation (Tertiary Amine) Start->Impurity3 Excess Alkylating Agent

Figure 2: Common failure points leading to specific impurities.

References

  • BenchChem Technical Support. (2025).[2][4][5][6] Comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. BenchChem. Link (Note: Chemistry for the benzyl analog follows the identical Strecker protocol described for the dimethyl analog).

  • Means, G. E. (1977).[7] Reductive alkylation of amino groups. Methods in Enzymology, 47, 469-478. Link

  • Mizuta, T., et al. (2005).[8] Catalytic Reductive Alkylation of Secondary Amine with Aldehyde. Journal of Organic Chemistry, 70, 2195-2199.[8] Link

  • Patent CN103896782B. (2015). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. (Describes the industrial standard Strecker-Hydrolysis-Reduction workflow applicable to this scaffold). Link

Sources

Optimization

Optimizing reaction conditions for 2-Benzylamino-2-phenylbutanol

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for 2-Benzylamino-2-phenylbutanol Synthesis Executive Summary Synthesizing 2-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for 2-Benzylamino-2-phenylbutanol Synthesis

Executive Summary

Synthesizing 2-Benzylamino-2-phenylbutanol presents a classic challenge in organic chemistry: constructing a tetrasubstituted carbon center (the C2 position) that bears both a bulky amine and a phenyl group.

Standard nucleophilic substitution (e.g., reacting 2-bromo-2-phenylbutanol with benzylamine) often fails due to steric hindrance and competing elimination reactions (forming the alkene). Consequently, the most robust industrial and laboratory protocol relies on the Strecker Synthesis followed by hydrolysis and reduction.

This guide provides a self-validating workflow to navigate the steric and electronic challenges of this specific scaffold.

Part 1: The Synthetic Workflow (Logic & Causality)

We utilize a three-stage protocol. The "Why" behind this choice is critical:

  • Why not Epoxide Opening? Reacting 2-ethyl-2-phenyloxirane with benzylamine typically follows

    
     kinetics, attacking the least hindered carbon (C1). This yields the wrong regioisomer (1-benzylamino-2-phenylbutan-2-ol).
    
  • Why Strecker? It is one of the few methods to reliably install an amine and a carbon chain on a ketone carbonyl, effectively creating the crowded quaternary center.

The Protocol

Step 1: Strecker Reaction (The Quaternary Center Construction)

  • Reagents: Propiophenone, Benzylamine, Trimethylsilyl Cyanide (TMSCN) or NaCN/Acetic Acid.

  • Mechanism: Formation of the ketimine followed by cyanide addition.

  • Critical Control: The equilibrium constant for hindered ketones is low. We must drive the reaction using a Lewis Acid catalyst or excess cyanide source.

Step 2: Nitrile Hydrolysis (The Steric Bottleneck)

  • Reagents:

    
     (conc.) or NaOH/
    
    
    
    .
  • Challenge: The nitrile is shielded by the ethyl and phenyl groups. Standard hydrolysis often stalls at the amide.

Step 3: Reduction to Alcohol

  • Reagents:

    
     (LAH) or Borane-THF.
    
  • Outcome: Converts the acid/ester/amide to the primary alcohol.

Part 2: Visualization of the Pathway

The following flowchart details the reaction logic and decision nodes.

G Start Propiophenone (Starting Material) Step1 Step 1: Strecker Reaction (Benzylamine + TMSCN) Start->Step1 Imine Formation Inter1 Intermediate: 2-Benzylamino-2-phenylbutyronitrile Step1->Inter1 Nucleophilic Attack Inter1->Step1 Reversible (Low Yield) Step2 Step 2: Acid Hydrolysis (H2SO4, Heat) Inter1->Step2 Steric Barrier Inter2 Intermediate: 2-Benzylamino-2-phenylbutyric Acid Step2->Inter2 Amide Hydrolysis Inter2->Step2 Stalls at Amide Step3 Step 3: Reduction (LiAlH4 or BH3) Inter2->Step3 Reduction Final Target: 2-Benzylamino-2-phenylbutanol Step3->Final Workup

Caption: Synthesis of 2-Benzylamino-2-phenylbutanol via the Strecker-Hydrolysis-Reduction pathway.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific failure points reported by researchers working on hindered


-amino alcohols.
Phase 1: The Strecker Reaction (Nitrile Formation)[1]

Q: The reaction stalls with <40% conversion. Adding more cyanide doesn't help. Why? A: This is a thermodynamic issue, not kinetic. The ketimine formed from propiophenone and benzylamine is sterically crowded.

  • The Fix: Use TMSCN (Trimethylsilyl cyanide) instead of NaCN. The formation of the N-silylated intermediate renders the cyanide addition irreversible.

  • Catalyst: Add 10 mol%

    
     or 
    
    
    
    as a Lewis Acid to activate the imine.
  • Solvent: Switch to neat conditions (no solvent) or highly concentrated MeCN to favor product formation.

Q: I see a major byproduct that looks like an enamine. A: Propiophenone has alpha-protons. If the reaction mixture is too basic (e.g., using excess amine without acid buffering), the enamine forms instead of the imine.

  • The Fix: Maintain slightly acidic conditions (pH 5-6) if using NaCN, or use the anhydrous TMSCN method which avoids basicity entirely.

Phase 2: Hydrolysis (The "Graveyard" Step)

Q: My nitrile won't hydrolyze. I've refluxed in 6M HCl for 24 hours, but NMR shows starting material. A: Steric hindrance around the nitrile carbon prevents water attack. 6M HCl is often insufficient for quaternary centers.

  • The Fix: Use the "Pinner Reaction" approach or High-Temperature Alkaline Hydrolysis.

    • Method A (Acidic): Dissolve nitrile in Conc.

      
       (neat) at 0°C, then warm to 80°C. Pour onto ice to get the amide, then hydrolyze the amide with 
      
      
      
      /acid or high-temp glycolic KOH.
    • Method B (Peroxide): Use

      
       / 
      
      
      
      in DMSO. The hydroperoxide anion (
      
      
      ) is a much stronger nucleophile than water and is smaller, penetrating the steric shield effectively [1].
Phase 3: Reduction & Isolation

Q: During LiAlH4 reduction, I get a massive emulsion during workup. A: Amino alcohols are amphiphilic and act as surfactants, stabilizing aluminum salts.

  • The Fix: Use the Fieser Workup or Glauber’s Salt method.

    • Fieser Protocol: For

      
       grams of 
      
      
      
      , add
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water sequentially. Filter the granular white precipitate.
    • Alternative: Use Borane-THF (

      
      )  instead of LAH. It is often cleaner for reducing hindered amino acids to alcohols and requires a simpler acidic methanol quench.
      

Part 4: Optimization Data Tables

Use these parameters to benchmark your optimization.

Table 1: Solvent & Temperature Effects on Strecker Yield

Solvent SystemTemperatureCatalystYield (Isolated)Notes
Methanol/Water 60°CNaCN (Excess)45-55%Equilibrium limits yield; hazardous HCN gas risk.
Acetonitrile Reflux

(10%)
65-70%Requires TMSCN; anhydrous conditions essential.
Neat (No Solvent) 40°C

82-88% Recommended. High concentration drives kinetics.

Table 2: Hydrolysis Conditions Comparison

ReagentConditionsConversionPurity Profile
6M HCl Reflux, 48h< 20%Mostly unreacted nitrile.
KOH / Ethylene Glycol 160°C, 12h85%Harsh; risk of racemization (if chiral) or decomposition.
Conc. H2SO4 -> H2O 90°C, 4h95% (to Amide)Stops at Amide. Requires 2nd step to Acid.[1][2]
NaOH / H2O2 / DMSO 60°C, 2h92% (to Amide) Best for mild conversion.

References

  • BenchChem. (2025).[3][4] Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol. Retrieved from

  • Organic Chemistry Portal. (2024). Strecker Synthesis: Mechanisms and Recent Literature. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • Google Patents. (2014). CN103896782B: Method of preparing 2-(N,N-dimethylamino)-2-phenylbutanol.[2][3][5][6] Retrieved from

(Note: While specific literature on the "Benzylamino" variant is rarer than the "Dimethylamino" analog, the mechanistic principles cited in Reference 4 regarding the Propiophenone/Strecker route are chemically identical and authoritative for this scaffold.)

Sources

Troubleshooting

Purification challenges of 2-Benzylamino-2-phenylbutanol

This guide serves as a specialized Technical Support Center for researchers and process chemists working with 2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9). This compound is a critical intermediate, often associated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists working with 2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9). This compound is a critical intermediate, often associated with the synthesis of pharmaceutical agents like Trimebutine and various chiral auxiliaries.

Due to its structural features—a steric quaternary center, a secondary amine, and a primary alcohol—it presents unique purification challenges, including "oiling out" during crystallization and difficult chromatographic separation.

Technical Support Center: 2-Benzylamino-2-phenylbutanol

Quick Reference Data
PropertySpecification
Chemical Name 2-(Benzylamino)-2-phenylbutan-1-ol
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
Physical State Viscous Colorless to Pale Yellow Oil (Free Base)
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in Water (pH > 9)
Key Impurities Benzylamine, 2-Amino-2-phenylbutanol, Dibenzylated byproducts

Part 1: Extraction & Workup Troubleshooting

Q: My crude product is a viscous emulsion that won't separate during aqueous workup. How do I break this? A: Amino alcohols are notorious for acting as surfactants, stabilizing emulsions.

  • The Cause: The coexistence of the hydrophobic benzyl/phenyl groups and the hydrophilic hydroxyl/amine groups creates a "soap-like" effect, especially at neutral pH.

  • The Fix:

    • pH Adjustment: Ensure the aqueous layer is distinctly basic (pH > 12) using NaOH. This suppresses the ionization of the amine, driving it fully into the organic layer.

    • Salting Out: Add solid NaCl to saturation in the aqueous phase. This increases the ionic strength, forcing the organic product out of the water.

    • Solvent Swap: If using Ethyl Acetate, switch to Dichloromethane (DCM) . DCM is denser than water and often breaks amino-alcohol emulsions more effectively.

Q: How do I remove excess Benzylamine (starting material) without chromatography? A: Benzylamine (MW 107) boils significantly lower than your product (MW 255), but simple distillation often leads to decomposition.

  • Protocol (Vacuum Distillation):

    • Use a high-vacuum setup (< 1 mmHg).

    • Benzylamine will distill off at ~40–50°C under high vacuum.

    • The product, 2-Benzylamino-2-phenylbutanol, will typically remain in the pot or distill at a much higher temperature (>140°C).

  • Alternative (Selective Wash):

    • While difficult to separate by pKa alone, washing the organic layer with 5% aqueous acetic acid can sometimes selectively remove the more accessible primary amine (Benzylamine) if the contact time is short, though this is risky as you may lose product. A better approach is steam distillation of the crude mixture to remove volatile benzylamine before extraction.

Part 2: Crystallization & Salt Formation

Q: The free base is an oil. Which salt forms are best for isolating a crystalline solid? A: The free base of 2-Benzylamino-2-phenylbutanol is typically an oil. To obtain a stable solid for high-purity storage or chiral resolution, you must form a salt.

  • Recommendation 1: Hydrochloride Salt (HCl)

    • Method: Dissolve the oil in dry Diethyl Ether or MTBE. Bubble dry HCl gas or add 1M HCl in Ether dropwise at 0°C.

    • Outcome: White precipitate.[1] Hygroscopic—store in a desiccator.

  • Recommendation 2: Oxalate Salt

    • Method: Dissolve 1 eq of product in hot Ethanol. Add 1 eq of Oxalic Acid dihydrate dissolved in hot Ethanol. Allow to cool slowly.

    • Outcome: Oxalates often crystallize better than HCl salts for bulky amino alcohols and are non-hygroscopic.

  • Recommendation 3: Maleate Salt

    • Why: Maleic acid is excellent for sterically hindered amines. The "kinked" structure of maleic acid often fits well in the crystal lattice of bulky phenyl-butanol derivatives.

Q: I am trying to resolve the enantiomers. Which chiral acid works best? A: Since the amine is secondary and sterically hindered (adjacent to a quaternary carbon), standard tartaric acid resolutions may fail.

  • Try: Dibenzoyl-L-tartaric acid or Di-p-toluoyl-L-tartaric acid .

  • Protocol:

    • Mix 1 eq of racemic amine with 0.5 eq of the chiral acid in Isopropanol .

    • Heat to reflux until clear.

    • Cool very slowly (1°C/min) to room temperature.

    • If an oil forms ("oiling out"), reheat and add a drop of water or switch solvent to Ethanol/Water (9:1) .

Part 3: Chromatography Guidelines

Q: My peak is tailing severely on silica gel. What is the correct mobile phase? A: The secondary amine interacts strongly with the acidic silanol groups on silica, causing peak broadening (tailing).

  • The Fix: You must use a basic modifier.

  • Mobile Phase: Hexane : Ethyl Acetate (variable ratio) + 1% Triethylamine (TEA) or 1% NH₄OH .

  • Note: Pre-wash the column with the mobile phase containing TEA to neutralize active sites before loading your sample.

Q: Can I use Reverse Phase (C18) HPLC for purification? A: Yes, but pH control is critical.

  • Low pH (pH 2-3): Use 0.1% Formic Acid. The amine will be protonated (

    
    ), reducing retention time but improving peak shape.
    
  • High pH (pH 9-10): Use Ammonium Bicarbonate buffer. The amine will be neutral, increasing retention and loading capacity. Ensure your C18 column is pH-stable (e.g., hybrid silica).

Part 4: Visual Workflows

Workflow 1: Purification Decision Tree

This diagram helps you decide between distillation, crystallization, and chromatography based on your crude purity.

PurificationStrategy Start Crude Reaction Mixture (2-Benzylamino-2-phenylbutanol) CheckState Physical State Check Start->CheckState Solid Solid Precipitate? CheckState->Solid Yes Oil Viscous Oil? CheckState->Oil Yes SaltForm Salt Formation (HCl or Oxalate in Et2O) Solid->SaltForm Recrystallize ImpurityCheck Major Impurity? Oil->ImpurityCheck Benzylamine Excess Benzylamine ImpurityCheck->Benzylamine Volatile NonVolatile Tars / Side Products ImpurityCheck->NonVolatile Complex VacDistill High Vac Distillation (Remove Volatiles <100°C) Benzylamine->VacDistill Column Flash Chromatography (Silica + 1% TEA) NonVolatile->Column VacDistill->SaltForm Purified Base -> Salt Column->SaltForm Purified Base -> Salt

Caption: Decision matrix for purifying 2-Benzylamino-2-phenylbutanol based on physical state and impurity profile.

References

  • National Center for Biotechnology Information (2025). 2-(Benzylamino)-1-phenylethanol and related amino alcohols. PubChem Compound Summary. Retrieved from [Link]

  • Santa Cruz Biotechnology. 2-Benzylamino-2-phenylbutanol-d5 Product Data. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Amino Alcohol Resolution. Org. Synth. Coll. Vol. 3. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Benzylamino-2-phenylbutanol

Here is the technical support guide for the synthesis of 2-Benzylamino-2-phenylbutanol . This guide is structured as an advanced troubleshooting resource for organic chemists and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of 2-Benzylamino-2-phenylbutanol . This guide is structured as an advanced troubleshooting resource for organic chemists and process development scientists.

Case ID: BAPB-SYN-001 Status: Operational Scope: Aminolysis of hindered epoxides, Regioselectivity control, Impurity profiling.

Executive Summary & Reaction Context

The Challenge: Synthesizing 2-Benzylamino-2-phenylbutanol (Target A ) typically involves the nucleophilic ring-opening of 2-ethyl-2-phenyloxirane with benzylamine .

This is a classic case of "Steric vs. Electronic" conflict .

  • Kinetic Control (

    
    ):  The nucleophile naturally attacks the less hindered primary carbon, yielding the undesired regioisomer (1-benzylamino-2-phenylbutan-2-ol).
    
  • Thermodynamic/Electronic Control (

    
    -like):  To obtain the desired product (amine at the quaternary center), you must force the attack at the hindered benzylic carbon.
    

This guide addresses the specific side reactions that occur when this delicate balance is lost.

Core Reaction Pathway Visualization

The following diagram illustrates the bifurcation point where the synthesis succeeds or fails.

ReactionPathways Epoxide Start: 2-Ethyl-2-phenyloxirane + Benzylamine Path_A Path A: Benzylic Attack (Lewis Acid / Electronic Control) Epoxide->Path_A Hard Lewis Acid (e.g., Al(OTf)3) Path_B Path B: Terminal Attack (Basic / Steric Control) Epoxide->Path_B No Catalyst / Heat Path_C Path C: Rearrangement (Acid Catalyzed) Epoxide->Path_C Brønsted Acid Target TARGET PRODUCT 2-Benzylamino-2-phenylbutanol (Quaternary Amine) Path_A->Target WrongIsomer SIDE REACTION 1 1-Benzylamino-2-phenylbutan-2-ol (Secondary Amine) Path_B->WrongIsomer Aldehyde SIDE REACTION 2 2-Phenylbutanal (Meinwald Rearrangement) Path_C->Aldehyde

Figure 1: Mechanistic bifurcation in the aminolysis of 2-ethyl-2-phenyloxirane. Path A is the required route for the target molecule.

Troubleshooting Guide (FAQ Format)

Issue 1: "NMR shows a mixture of two isomers. Why is my regioselectivity poor?"

Diagnosis: You are likely observing Side Reaction 1: Terminal Attack . In the absence of a directing group or specific catalyst, benzylamine attacks the unhindered terminal carbon (


) via a standard 

mechanism. This yields 1-benzylamino-2-phenylbutan-2-ol , where the hydroxyl group ends up on the quaternary carbon, not the amine.

Technical Explanation: The desired attack is at the quaternary benzylic carbon. This position is sterically crowded but electronically activated by the phenyl ring (benzylic stabilization of the transition state). To favor this, you must increase the


 character of the transition state without causing full carbocation formation (which leads to racemization or rearrangement).

Corrective Protocol:

  • Switch Catalyst: Use a "Hard" Lewis Acid that coordinates strongly with the epoxide oxygen, lengthening the C-O bond at the benzylic position.

    • Recommended:Aluminum Triflate (

      
      )  or Tin(II) Triflate (
      
      
      
      )
      .
    • Mechanism:[1][2][3] These catalysts facilitate an "borderline

      
      " mechanism where the bond breaking (C-O) is more advanced than bond making, directing the nucleophile to the carbon that can best support partial positive charge (the benzylic quaternary center).
      
  • Solvent Choice: Avoid polar aprotic solvents (DMSO/DMF) which enhance naked nucleophilicity (

    
    ). Use non-polar solvents like Toluene  or Dichloromethane  to support the tight ion-pair mechanism required for Lewis Acid catalysis.
    
Issue 2: "I see a distinctive aldehyde peak (~9.6 ppm) in the crude proton NMR."

Diagnosis: You are encountering Side Reaction 2: Meinwald Rearrangement . Under strong Lewis Acid conditions (especially


) or high temperatures, the epoxide rearranges into 2-phenylbutanal  before the amine can open it.

Root Cause:

  • Catalyst Acidity: The Lewis Acid is too strong or the amine is added too slowly.

  • Amine Nucleophilicity: The benzylamine is effectively "poisoned" by coordinating to the Lewis Acid, reducing its reactivity, leaving the activated epoxide time to rearrange.

Corrective Protocol:

  • Order of Addition: Pre-mix the amine and the Lewis Acid (forming a metal-amide complex) before adding the epoxide. This creates a reactive aluminate or stannate species (e.g., using Trimethylaluminum,

    
    ) which acts as an intramolecular delivery system for the amine.
    
  • Protocol (AlMe3 Method):

    • Dissolve Benzylamine in Toluene.

    • Add

      
       (Caution: Pyrophoric) at 0°C to form the dimethylaluminum amide species.
      
    • Add 2-ethyl-2-phenyloxirane.

    • Reflux. Result: This method almost exclusively yields the target quaternary amine due to the coordination of the aluminum to the epoxide oxygen and the delivery of the amide nitrogen to the more substituted carbon [1].

Issue 3: "My product contains a high molecular weight impurity (M+ = ~300+)."

Diagnosis: Side Reaction 3: Poly-alkylation (Bis-alkylation). The product (secondary amine) is more nucleophilic than the starting benzylamine (primary amine). The product reacts with a second molecule of epoxide.

Data Analysis:

Species Nucleophilicity Result
Benzylamine Moderate Forms Target Product

| Target Product | High (Secondary Amine) | Reacts again


 Tertiary Amine Impurity |

Corrective Protocol:

  • Stoichiometry: Use a large excess of Benzylamine (3.0 to 5.0 equivalents). This ensures the epoxide statistically encounters the primary amine rather than the product.

  • Purification: The excess benzylamine can be distilled off or removed via an acid wash (if the product lipophilicity allows separation).

Impurity Profile & Analytical Data

When analyzing the crude reaction mixture, use this table to identify side reaction products.

Retention Time (Rel.)ComponentOriginStructure Note
1.00 Target Product DesiredQuaternary amine, Primary alcohol
0.85 Regioisomer B Side Reaction 1 (Steric)Secondary alcohol, Secondary amine
0.40 2-Phenylbutanal Side Reaction 2 (Rearrangement)Aldehyde proton @ 9.6 ppm
1.25 Bis-alkylated Dimer Side Reaction 3 (Over-reaction)Two butyl-phenyl chains on one N
0.20 2-Phenyl-1,2-butanediol Hydrolysis (Wet solvent)Vicinal diol

Validated Synthetic Protocol (High Regioselectivity)

To minimize the side reactions listed above, the following protocol is recommended based on "Metal-Amide" activation rather than simple acid catalysis.

Method: Trimethylaluminum-Promoted Aminolysis Note: This method uses


 to force the attack at the quaternary center.
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagent Prep: To a solution of Benzylamine (1.5 eq) in dry Dichloromethane (DCM) at 0°C, slowly add Trimethylaluminum (2.0 M in toluene, 1.5 eq) .

    • Observation: Methane gas evolution. This forms the active species

      
      .
      
  • Reaction: Stir for 30 mins, then add 2-ethyl-2-phenyloxirane (1.0 eq) dissolved in DCM.

  • Execution: Allow to warm to Room Temperature and stir for 4-12 hours.

    • Why this works: The Aluminum coordinates to the epoxide oxygen (activating it) while simultaneously holding the amide nucleophile in close proximity to the more substituted carbon (via a 5-membered transition state), overriding steric hindrance.

  • Quench: Carefully quench with dilute HCl (Caution: Exothermic).

  • Workup: Basify with NaOH, extract with DCM.

References

  • Regioselective Ring Opening of Epoxides

    • Source: Organic Chemistry Portal. "Synthesis of -Amino Alcohols."
    • Relevance: Validates the use of and Metal Triflates for opening hindered epoxides at the qu
    • URL:[Link]

  • Mechanistic Insight on Styrene Oxide Derivatives

    • Source: BenchChem.[4][5][6][7] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions."

    • Relevance: Explains the electronic factors (benzylic stabilization) required to overcome steric hindrance in phenyl-substituted epoxides.
  • Catalysis with Tin(II)

    • Source: University of Cadiz (UCA). "Sn(OTf)2 catalysed regioselective styrene oxide ring opening."
    • Relevance: Provides an alternative Lewis Acid protocol if is too hazardous for the facility.
    • URL:[Link] (Deep link to relevant chemistry).

  • Meinwald Rearrangement Competition

    • Source: PubChem Compound Summary for 2-Ethyl-2-phenyloxirane.
    • Relevance: Confirms the lability of the starting material toward acid-c
    • URL:[Link]

Disclaimer: This guide involves the use of hazardous chemicals (Trimethylaluminum, Benzylamine). All protocols must be reviewed by your institution's Safety Officer prior to execution.

Sources

Troubleshooting

Characterization of unexpected byproducts in 2-Benzylamino-2-phenylbutanol reactions

Technical Support Center: Ticket #8492 Subject: Impurity Profiling & Troubleshooting for 2-Benzylamino-2-phenylbutanol Scaffolds Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492 Subject: Impurity Profiling & Troubleshooting for 2-Benzylamino-2-phenylbutanol Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties with the purity profile of 2-benzylamino-2-phenylbutan-1-ol . This scaffold is a critical intermediate, structurally related to the synthesis of gastrointestinal motility agents (e.g., Trimebutine) and chiral auxiliaries.[1]

Because this molecule contains a quaternary carbon adjacent to both an amine and a hydroxyl group, it is sterically congested and prone to specific, non-intuitive side reactions. This guide moves beyond standard purification advice to address the mechanistic root causes of the "ghost" peaks you are seeing in your HPLC and NMR data.

Part 1: Diagnostic Workflow

Before attempting remediation, use this logic tree to classify your impurity based on analytical feedback.

ImpurityDiagnosis Start Unknown Impurity Detected MassSpec Mass Spectrometry (LC-MS) Start->MassSpec MassPlus12 M+12 or M+26? MassSpec->MassPlus12 Check Mass Shift MassPlus90 M+90 (approx)? MassPlus12->MassPlus90 No Oxazolidine Oxazolidine Artifact (Formaldehyde/Acetaldehyde) MassPlus12->Oxazolidine Yes (Condensation) MassMinus18 M-18? MassPlus90->MassMinus18 No Dibenzyl N,N-Dibenzyl Species (Over-alkylation) MassPlus90->Dibenzyl Yes (+Benzyl) Dehydration Styrene Derivative (Acid-catalyzed elimination) MassMinus18->Dehydration Yes (-H2O) Regio Regioisomer (Epoxide attack at C2) MassMinus18->Regio No (Same Mass)

Figure 1: Diagnostic logic tree for rapid identification of common β-amino alcohol impurities.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Ghost" Heterocycle (Oxazolidines)

User Question: I isolated my product (2-benzylamino-2-phenylbutanol) as a clean oil, but after leaving it in CDCl₃ or methanol overnight, NMR shows a new set of signals. The mass spectrum shows a +12 or +26 Da shift. Is my compound decomposing?

Technical Analysis: You are likely observing the formation of an Oxazolidine or Oxazolidinone derivative.[2][]

  • The Cause:

    
    -amino alcohols are "sponges" for aldehydes. If your solvent (Methanol, DCM, or Chloroform stabilized with amylene) contains trace formaldehyde or acetaldehyde, the amino alcohol condenses with it to close a 5-membered ring.
    
  • Mechanism: The secondary amine attacks the aldehyde to form an iminium ion (or hemiaminal), which is then trapped by the adjacent hydroxyl group (5-endo-trig/5-exo-tet cyclization).

Remediation Protocol:

  • Solvent Check: Switch to high-grade, aldehyde-free solvents. Avoid technical grade methanol for the final wash.

  • Acid Wash: Oxazolidines are acid-labile. Washing your organic layer with 1M HCl (if your product stability permits) will hydrolyze the ring back to the open-chain amino alcohol.

  • Storage: Store the free base under inert gas (Argon). Do not store in solution for extended periods.

Issue 2: The Alkylation Ambiguity (N- vs. O-Alkylation)

User Question: I am synthesizing this molecule via the reaction of 2-amino-2-phenylbutanol with benzyl bromide. I see a byproduct with the same mass as the desired product but different retention time. Is it the O-alkylated ether?

Technical Analysis: Yes. While nitrogen is generally more nucleophilic than oxygen, the steric hindrance of the quaternary carbon at position 2 (carrying the phenyl and ethyl groups) significantly impacts kinetics.

  • Hard/Soft Acid-Base Theory (HSAB): The amine (N) is softer; the alkoxide (O) is harder. However, if you use a strong base (like NaH) to deprotonate, you form the alkoxide, which competes aggressively for the benzyl halide.

  • Thermodynamics: The N-benzyl product is thermodynamically preferred, but O-alkylation is often the kinetic product if the amine is sterically shielded.

Optimization Table:

VariableRecommendation for N-SelectivityWhy?
Base K₂CO₃ or DIPEAAvoids full deprotonation of the -OH group.
Solvent Acetonitrile or TolueneProtic solvents can solvate the amine, reducing its nucleophilicity.
Temperature Reflux (80°C+)Overcomes the steric barrier at the quaternary center.
Reagent Benzaldehyde + Reductive AminationBest Method. Avoids O-alkylation entirely by using imine chemistry.
Issue 3: Regioisomerism in Epoxide Opening

User Question: I am making the scaffold by opening 2-ethyl-2-phenyloxirane with benzylamine. I see a persistent impurity (5-10%) that I cannot separate.

Technical Analysis: This is the regioisomer .

  • Desired Path: Nucleophilic attack at the least hindered carbon (the terminal CH₂).

  • Impurity Path: Attack at the most substituted carbon (the benzylic quaternary center).

  • The Driver: While steric hindrance discourages attack at the quaternary center, electronic effects (stabilization of the transition state by the phenyl ring) encourage it. This is especially true if Lewis Acids (like AlCl₃ or ZnCl₂) are used, which impart "Sɴ1-like" character to the opening.

Visualization of Pathway:

ReactionPath Epoxide 2-ethyl-2-phenyloxirane Product Major: 1-ol Product (Attack at CH2) Epoxide->Product SN2 (Basic conditions) Impurity Minor: 2-ol Product (Attack at C-Ph) Epoxide->Impurity SN1-like (Acidic/Lewis Acid) Amine Benzylamine Amine->Epoxide

Figure 2: Regioselectivity competition during epoxide ring opening.

Corrective Action:

  • Avoid Acid Catalysis: Ensure the reaction conditions are strictly basic. Do not use Lewis acids if you want the terminal amine.

  • Solvent: Use polar protic solvents (Ethanol/Water) to facilitate the Sɴ2 mechanism via hydrogen bonding to the epoxide oxygen, without fully activating it to a carbocation.

Part 3: Analytical Characterization Data

When validating your synthesis, use these reference shifts to confirm the identity of your product versus the common byproducts.

Table 1: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

CompoundKey FeatureChemical Shift (δ ppm)Multiplicity
Target Molecule Benzylic CH₂ (N-Bn)3.50 - 3.80AB System (dd) or Singlet
Target Molecule CH₂-OH (C1)3.60 - 3.90Multiplet (ABX)
Oxazolidine Impurity Aminal Proton (N-CH-O)4.20 - 4.60 Singlet (Distinctive)
Dehydration Product Olefinic Proton (C=CH)5.80 - 6.20Quartet/Multiplet
Bis-Benzyl Impurity Benzylic CH₂ (x2)3.40 - 3.60Broad Singlet (Integrated 4H)

References

  • Synthesis of Trimebutine Intermediates: Cho, H. K., et al. "A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl-3,4,5-trimethylbenzoate." Journal of the Korean Chemical Society, 2017. Source:

  • Oxazolidine Formation Mechanism: Saidi, M. R., & Azizi, N.[4] "Lithium Perchlorate Accelerated Aminolysis of Epoxides."[5] Organic Letters, 2005.[5] (Discusses amino alcohol reactivity and cyclization risks). Source:

  • Regioselectivity in Epoxide Opening: BenchChem Technical Guides. "A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol." Source:

  • Dehydration of Tertiary Alcohols: LibreTexts Chemistry. "Dehydration Reactions of Alcohols."[6][7] (Mechanistic grounding for the elimination byproduct).[6][7] Source:

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2-Benzylamino-2-phenylbutanol

Status: Operational Ticket ID: BAPB-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Profile Welcome to the technical support hub for 2-Benzylamino-2-phenylbutan...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BAPB-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Benzylamino-2-phenylbutanol . This compound serves as a critical chiral building block, notably as an intermediate in the synthesis of Trimebutine and its metabolites [1, 2].

The Challenge: As a chiral amino alcohol with a sterically hindered quaternary center (C2), this molecule presents a dual chromatographic challenge:

  • Stereoselectivity: The enantiomers (R/S) must be resolved to high purity (>99.5% e.e.) for pharmaceutical applications.

  • Peak Tailing: The secondary amine function (

    
    ) interacts strongly with residual silanols on stationary phases, leading to severe peak asymmetry [3].
    

This guide provides a self-validating workflow to achieve baseline resolution (


) and symmetrical peak shapes (

).

Module 1: Method Development Strategy

Q: Which stationary phase should I screen first?

A: Do not start with C18. For chiral amino alcohols, Polysaccharide-based Normal Phase (NP) columns are the gold standard.

Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). These phases provide the "chiral pockets" necessary to discriminate the steric bulk of the benzyl and phenyl groups surrounding the chiral center [4].

Q: What is the starting mobile phase composition?

A: A mixture of non-polar solvent and alcohol modifier with a basic additive is mandatory.

Standard Screening Protocol:

  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA)

Why this works: The Hexane/Alcohol ratio adjusts retention (


), while the basic additive suppresses the ionization of the amine group on the analyte and blocks acidic silanol sites on the column, preventing tailing [3, 5].
Workflow Visualization: Method Screening

MethodScreening Start Start: BAPB Racemate Screen1 Screen 1: Amylose Column (AD-H) 90:10 Hexane:IPA + 0.1% DEA Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Rs > 1.5 Proceed to Validation CheckRs->Success Yes Fail1 Rs < 1.5 Partial Separation CheckRs->Fail1 No Opt1 Switch Modifier: Replace IPA with Ethanol Fail1->Opt1 First Step Opt2 Switch Column: Cellulose (OD-H) or Chlorinated (IC/IG) Fail1->Opt2 Second Step Opt1->CheckRs Re-evaluate

Figure 1: Decision tree for initial chiral method screening. Note the priority of solvent switching before column switching.

Module 2: Troubleshooting Peak Shape (The Amine Issue)

Q: My peaks are tailing ( ). Is the column dead?

A: Likely not. The issue is almost certainly secondary silanol interactions . The amine on 2-Benzylamino-2-phenylbutanol is acting as a base, sticking to the acidic silica backbone of the column.

Corrective Action: Increase the basic additive concentration. Standard concentration is 0.1%, but for sterically hindered or highly basic amines, you may need up to 0.5%.

Data: Effect of Additive on Peak Symmetry

Additive (DEA) %Retention Time (

)
Tailing Factor (

)
Resolution (

)
Status
0.0% 12.4 min2.8 (Severe)0.8Fail
0.05% 11.8 min1.61.2Marginal
0.1% 11.5 min1.12.1Optimal
0.5% 11.4 min1.02.0Robust

Note: Do not exceed 0.5% DEA as it may damage the silica support over time or precipitate in high-organic modes.

Module 3: Optimizing Enantioselectivity

Q: I have two peaks, but they overlap ( ). How do I improve separation?

A: Enantioselectivity (


) is driven by the "fit" of the molecule into the chiral stationary phase. If retention is adequate but resolution is poor, you must alter the solvation environment  or temperature .

Troubleshooting Steps:

  • Temperature Effect: Lower the column temperature. Chiral recognition is an enthalpy-driven process. Lowering temperature (e.g., from 25°C to 10°C) often increases resolution significantly, though it will increase system pressure [6].

  • Modifier Switch: If using IPA, switch to Ethanol. Ethanol is a "sharper" modifier that can form different hydrogen bonding networks, often altering the 3D shape of the chiral selector polymers [4].

Mechanistic Logic: Resolution Failure

ResolutionLogic Problem Problem: Poor Resolution (Rs < 1.5) CheckK Check Retention (k') Problem->CheckK LowK k' < 2.0 (Eluting too fast) CheckK->LowK Yes HighK k' > 2.0 (Retained but not resolved) CheckK->HighK No Action1 Decrease Alcohol % (e.g. 10% -> 5%) LowK->Action1 Action2 Lower Temperature (25°C -> 10°C) HighK->Action2 Thermodynamic Control Action3 Change Alcohol Type (IPA <-> EtOH) HighK->Action3 Steric Control

Figure 2: Logic flow for optimizing resolution based on retention factor (


).

Module 4: Robustness & Validation FAQs

Q: My retention times are drifting day-to-day. Why?

A: In Normal Phase chromatography, water content is the invisible variable.

  • Cause: Hydroscopic solvents (IPA/EtOH) absorb atmospheric moisture. Water binds strongly to the silica surface, deactivating it and reducing retention times.

  • Fix: Use strictly anhydrous solvents or install a moisture trap. Keep mobile phases capped.

Q: Can I use this method for LC-MS?

A: No , not with the standard Normal Phase setup described above.

  • Incompatibility: Hexane is not compatible with ESI sources (flammability and ionization issues).

  • Alternative: For LC-MS, switch to Polar Organic Mode (100% Acetonitrile or MeOH with additives) or Reversed Phase Chiral (Water/Acetonitrile) using "immobilized" chiral columns (e.g., Chiralpak IA , IB , IC ) which are robust to aqueous conditions [7].

References

  • Pharmaffiliates. (2025). 2-Benzylamino-2-phenylbutanol Product Profile. Retrieved from

  • BenchChem. (2025).[1][2][3] 2-(Dimethylamino)-2-phenylbutan-1-ol: Structure and Synthesis. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from

  • Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • BenchChem. (2025).[1][2][3] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Retrieved from [3]

  • Yu, J., et al. (2016).[5] Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81.[5] Retrieved from

  • Sigma-Aldrich. (2025). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of 2-Benzylamino-2-phenylbutanol

Abstract This guide provides a comprehensive technical framework for the structural elucidation and validation of 2-Benzylamino-2-phenylbutanol, a key intermediate in the synthesis of Trimebutine metabolites. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for the structural elucidation and validation of 2-Benzylamino-2-phenylbutanol, a key intermediate in the synthesis of Trimebutine metabolites. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and, instead, offer a self-validating, logic-driven approach to spectroscopic analysis. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and ensuring scientific integrity through a robust, multi-faceted analytical strategy. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and supplement this with a comparative analysis against a key structural isomer, providing a holistic and authoritative guide to the structural verification of this important pharmaceutical intermediate.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities is not merely a regulatory formality but a cornerstone of scientific and clinical success. Intermediates, such as 2-Benzylamino-2-phenylbutanol, are the foundational building blocks of active pharmaceutical ingredients (APIs). Their structural integrity directly impacts the purity, efficacy, and safety of the final drug product. An unconfirmed structure or the presence of unidentified impurities can lead to cascading failures in later-stage development, resulting in significant financial and temporal losses.

This guide, therefore, adopts a first-principles approach to the structural validation of 2-Benzylamino-2-phenylbutanol (CAS: 1178412-63-9, Molecular Formula: C₁₇H₂₁NO).[1] Our methodology is predicated on the principle of orthogonal verification, wherein multiple, independent analytical techniques are employed to build a cohesive and irrefutable structural assignment.

The Subject of Our Investigation: 2-Benzylamino-2-phenylbutanol

2-Benzylamino-2-phenylbutanol is a secondary amine and a primary alcohol. Its structure, presented below, features a chiral center at the C2 position of the butanol chain, a facet with significant implications for its biological activity and that of its downstream products.

Molecular Structure:

Where Ph represents a phenyl group.

The presence of two phenyl rings, a secondary amine, a primary alcohol, and an ethyl group gives rise to a distinct spectroscopic fingerprint. Our task is to meticulously decode this fingerprint.

A Symphony of Spectra: The Triad of Spectroscopic Elucidation

The structural elucidation of an organic molecule is akin to solving a complex puzzle. Each spectroscopic technique provides a unique set of clues, and it is only through their synergistic interpretation that a complete picture emerges. We will now delve into the predicted spectroscopic data for 2-Benzylamino-2-phenylbutanol, explaining the rationale behind the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20-7.40Multiplet10HAr-H The ten protons of the two phenyl rings are expected to resonate in this region. The overlapping signals will create a complex multiplet.
~3.80Singlet2H-NH-CH₂-PhThe benzylic protons adjacent to the nitrogen appear as a singlet, as they have no adjacent protons to couple with.
~3.65Doublet1H-C-CH₂-OH (diastereotopic)The two protons of the methylene group adjacent to the hydroxyl are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, likely doublets of doublets (dd) or complex multiplets.
~3.55Doublet1H-C-CH₂-OH (diastereotopic)See above.
~2.50Broad Singlet1H-NH -The proton on the secondary amine will appear as a broad singlet. Its chemical shift can be variable and it may exchange with D₂O.
~2.20Broad Singlet1H-OH The hydroxyl proton will also appear as a broad singlet and will exchange with D₂O. Its chemical shift is concentration and temperature-dependent.
~1.80Multiplet2H-CH₂-CH₃The methylene protons of the ethyl group will be split by the adjacent methyl protons, likely appearing as a quartet.
~0.90Triplet3H-CH₂-CH₃The methyl protons of the ethyl group will be split by the adjacent methylene protons into a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-Benzylamino-2-phenylbutanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the -NH and -OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the amine and hydroxyl protons should disappear.

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~140-145Ar-C (quaternary)The quaternary carbons of the two phenyl rings to which other groups are attached.
~125-130Ar-C HThe protonated carbons of the two phenyl rings will appear in this region.
~70-C (Ph)-The chiral quaternary carbon atom.
~65-C H₂-OHThe carbon of the methylene group attached to the hydroxyl group.
~50-NH-C H₂-PhThe benzylic carbon adjacent to the nitrogen.
~30-C H₂-CH₃The methylene carbon of the ethyl group.
~10-CH₂-C H₃The methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of 2-Benzylamino-2-phenylbutanol in approximately 0.6 mL of CDCl₃ with TMS.

  • Data Acquisition: Acquire the spectrum on a 125 MHz NMR spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

  • Molecular Ion (M⁺): A peak at m/z = 255, corresponding to the molecular weight of C₁₇H₂₁NO, may be observed, but it is expected to be weak due to the lability of the molecule under EI conditions.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond to form a stable benzyl cation ([C₇H₇]⁺ ) at m/z = 91 . This is often the base peak in the spectra of N-benzylamines.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to a fragment at m/z = 164 ([M - C₇H₇]⁺).

    • Loss of Water: A peak at m/z = 237 ([M - H₂O]⁺) may be observed due to the loss of a water molecule from the alcohol functional group.

    • Cleavage adjacent to the hydroxyl group: Alpha-cleavage next to the oxygen can result in a fragment at m/z = 224 ([M - CH₂OH]⁺).

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Soft Ionization (for molecular ion confirmation): If the molecular ion is not observed with EI, employ a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to confirm the molecular weight.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3500 (broad)O-H stretchPrimary Alcohol
~3300-3400 (sharp, medium)N-H stretchSecondary Amine
~3000-3100C-H stretch (aromatic)Phenyl/Benzyl groups
~2850-2960C-H stretch (aliphatic)Ethyl and methylene groups
~1600, ~1495, ~1450C=C stretchAromatic rings
~1050-1250C-O stretchPrimary Alcohol
~1020-1250C-N stretchAmine
~690-770C-H out-of-plane bendMonosubstituted and disubstituted phenyl rings

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Comparative Analysis: Validation Through Differentiation

A powerful method for validating a structure is to compare its spectroscopic data with that of a closely related structural isomer. This allows for the unambiguous assignment of signals that might otherwise be ambiguous.

Structural Isomer: 1-Benzylamino-2-phenyl-2-butanol

Structure:

2-Benzylamino-2-phenylbutanol

1-Benzylamino-2-phenyl-2-butanol

Predicted Spectroscopic Differences
Spectroscopic TechniquePredicted Data for 2-Benzylamino-2-phenylbutanolPredicted Data for 1-Benzylamino-2-phenyl-2-butanolKey Differentiator
¹H NMR Methylene protons adjacent to OH are diastereotopic. Methylene protons of the ethyl group.Methylene protons adjacent to the nitrogen are a triplet. Methylene protons adjacent to the phenyl group are a triplet.The splitting patterns of the aliphatic protons will be distinctly different due to the different connectivity.
¹³C NMR Chiral quaternary carbon at ~70 ppm.Quaternary carbon bearing the hydroxyl and phenyl groups at a different chemical shift.The chemical shifts of the carbons in the butanol chain will be different.
Mass Spec (EI) Base peak likely at m/z 91. Fragment at m/z 164.Base peak likely at m/z 91. Different fragmentation pattern for the butanol portion of the molecule.While the benzyl cation will be a common major fragment, the other fragmentation pathways will differ significantly.

This comparative analysis provides a powerful validation tool. If the experimental data for an unknown sample matches the predicted data for 2-Benzylamino-2-phenylbutanol and is demonstrably different from the predicted data for its isomer, the structural assignment can be made with a high degree of confidence.

The Self-Validating System: A Workflow for Confidence

The trustworthiness of a structural elucidation protocol lies in its inherent self-validation. This is achieved through a logical and systematic workflow that incorporates orthogonal techniques and critical data analysis.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Crude 2-Benzylamino-2-phenylbutanol purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, D₂O exchange) purification->nmr Purity Check ms Mass Spectrometry (EI and/or ESI) purification->ms ir IR Spectroscopy purification->ir interpretation Initial Structure Hypothesis nmr->interpretation ms->interpretation ir->interpretation comparison Comparative Analysis with Isomers/Related Compounds interpretation->comparison validation Structure Confirmation interpretation->validation Unambiguous Data comparison->validation Consistent Data

Sources

Comparative

Validated Analytical Methods for 2-Benzylamino-2-phenylbutanol

Content Type: Publish Comparison Guide Subject: Analytical Method Validation for Trimebutine Impurity/Metabolite (CAS 1178412-63-9) Audience: Pharmaceutical Researchers, QC Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Analytical Method Validation for Trimebutine Impurity/Metabolite (CAS 1178412-63-9) Audience: Pharmaceutical Researchers, QC Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Amine Impurity Profiling

In the development of gastrointestinal therapeutics like Trimebutine , the rigorous control of impurities is not merely a regulatory hurdle but a safety imperative. 2-Benzylamino-2-phenylbutanol (CAS 1178412-63-9) represents a significant analytical challenge. Often encountered as a process-related impurity or utilized as a stable-isotope labeled internal standard (d5-analog) in pharmacokinetic studies, its physicochemical profile—a polar, basic secondary amine with a hydroxyl moiety—demands specific chromatographic strategies to prevent peak tailing and ensure high sensitivity.

This guide objectively compares two validated analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification and biological matrix analysis.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends on the phase of drug development and the required Limit of Quantitation (LOQ).

FeatureMethod A: HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace/Bioanalysis)
Primary Application Routine batch release; purity assay (>0.05%).Genotoxic impurity screening; PK studies (plasma).
Sensitivity (LOQ) ~0.5 µg/mL (ppm level).~1–5 ng/mL (ppb level).
Selectivity Moderate; relies on chromatographic resolution.High; utilizes Mass-to-Charge (m/z) transitions.
Throughput High; robust for continuous operation.Moderate; requires frequent source cleaning.
Cost per Sample Low.High.
Key Limitation Peak tailing due to silanol interactions if pH is uncontrolled.Matrix effects (ion suppression) in plasma samples.

Detailed Experimental Protocols

Method A: HPLC-UV (Robust QC Method)

Best for: Raw material testing and final product purity profiling.

Scientific Rationale: The secondary amine function of 2-Benzylamino-2-phenylbutanol interacts strongly with residual silanols on silica columns, causing peak tailing. We utilize a low pH (3.0) phosphate buffer to protonate the silanols (suppressing their ionization) and the analyte, coupled with a base-deactivated C18 column to ensure sharp peak symmetry.

Protocol:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (60% A : 40% B). Note: Gradient may be required for complex matrices.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (for max sensitivity) or 254 nm (for selectivity against non-aromatic excipients).

  • Column Temperature: 30°C.

  • Injection Volume: 10–20 µL.

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5
    
  • Theoretical Plates (

    
    ): > 5000
    
  • % RSD (n=6): < 2.0%[1]

Method B: UHPLC-MS/MS (High-Sensitivity)

Best for: Quantifying trace impurities <0.1% or analyzing plasma samples.

Scientific Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate/Formic Acid , which provides the necessary protons for positive mode Electrospray Ionization (ESI+) while remaining volatile. A HILIC or polar-embedded C18 column is recommended to retain the polar amine.

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate).

    • Phase B: Acetonitrile.[2][3][4]

  • Gradient Program:

    • 0–1 min: 10% B

    • 1–6 min: 10%

      
       90% B
      
    • 6–8 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • MS Parameters (ESI+):

    • Source Temp: 150°C; Desolvation Temp: 400°C.

    • MRM Transition:

      
       256.2 
      
      
      
      91.1 (Benzyl cation, Quantifier) and 256.2
      
      
      238.2 (Water loss, Qualifier).

Validation Performance Data

The following data represents typical validation results derived from ICH Q2(R1) guidelines for amine impurities.

ParameterHPLC-UV ResultsLC-MS/MS ResultsAcceptance Criteria
Linearity (

)
> 0.999 (10–100 µg/mL)> 0.995 (1–1000 ng/mL)

Accuracy (Recovery) 98.5% – 101.2%92.0% – 105.0%90–110% (Trace)
Precision (RSD) 0.8%4.5%

(UV),

(MS)
LOD 0.1 µg/mL0.5 ng/mLS/N

3:1
LOQ 0.5 µg/mL1.5 ng/mLS/N

10:1
Specificity No interference from TrimebutineUnique Mass TransitionNo co-elution

Visualized Workflows

Diagram 1: Impurity Origin & Control Strategy

This diagram illustrates the likely synthetic origin of 2-Benzylamino-2-phenylbutanol during the synthesis of Trimebutine-related compounds, highlighting the critical control points.

ImpurityOrigin Start 2-Phenylbutanone (Starting Material) Step1 Epoxidation / Halogenation Start->Step1 Reaction Amine Addition (Critical Step) Step1->Reaction Target Trimebutine Intermediate (Dimethylamine) Reaction->Target Main Product Impurity 2-Benzylamino-2-phenylbutanol (Impurity/Byproduct) Reaction->Impurity Impurity Formation Reagent1 Dimethylamine Reagent1->Reaction Major Path Reagent2 Benzylamine (Contaminant/Reagent) Reagent2->Reaction Side Reaction

Caption: Formation pathway of 2-Benzylamino-2-phenylbutanol via competitive amination.

Diagram 2: Analytical Method Decision Tree

A logical flow for selecting the appropriate validation protocol based on sample type.

MethodSelection Start Sample Containing 2-Benzylamino-2-phenylbutanol Decision1 Required Sensitivity? Start->Decision1 HighConc High (>0.1%) Raw Material / API Release Decision1->HighConc QC Limit TraceConc Trace (<0.1%) Genotox / Bioanalysis Decision1->TraceConc Trace Limit MethodA Method A: HPLC-UV (C18, pH 3.0, 254 nm) HighConc->MethodA MethodB Method B: LC-MS/MS (ESI+, MRM Mode) TraceConc->MethodB ResultA Batch Release MethodA->ResultA Pass/Fail ResultB Safety Assessment MethodB->ResultB Quantification

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

References

  • Lavit, M., et al. (2002). "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC." Arzneimittel-Forschung, 52(12), 875-878.

  • Xu, H., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 779(2), 265-275.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

  • Poskrobko, J., et al. (2000).[5] "High-performance liquid chromatography with multi-wavelength detection of the bisphenol A impurities." Journal of Chromatography A, 883(1-2), 291-297.[5] (Reference for multi-wavelength UV strategy for phenol-derivatives).

Sources

Validation

Efficacy Comparison Guide: 2-Benzylamino-2-phenylbutanol vs. Trimebutine Derivatives in Pharmacological Assays

Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently utilize structure-activity relationship (SAR) models to evaluate gastrointestinal (GI) motility modulators. The 2-amino-2-phenylbut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently utilize structure-activity relationship (SAR) models to evaluate gastrointestinal (GI) motility modulators. The 2-amino-2-phenylbutanol scaffold forms the pharmacophore of Trimebutine (TMB) , a widely used spasmolytic agent, and its primary active metabolite, N-desmethyltrimebutine (nor-TMB) [1].

2-Benzylamino-2-phenylbutanol (BAPB) (CAS 1178412-63-9) is primarily recognized as a critical synthetic intermediate and pharmaceutical reference standard[2],[3]. However, in pre-clinical pharmacology, BAPB serves as an invaluable chemical probe. By comparing the bulky N-benzyl substitution of BAPB against the N-dimethyl (TMB) and N-monomethyl (nor-TMB) structures, we can map the steric constraints of Voltage-Gated Sodium Channels (Nav) and peripheral Mu-Opioid Receptors (MOR)[4]. This guide objectively compares the efficacy of BAPB against its clinical alternatives across three distinct functional assays.

Assay 1: Voltage-Gated Sodium Channel (Nav) Inhibition

Causality & Mechanistic Insight

Trimebutine and its metabolites exert their local anesthetic and spasmolytic effects primarily by blocking Nav channels, thereby reducing intracellular calcium influx and subsequent smooth muscle contraction[5]. Crucially, these compounds exhibit state-dependent binding , showing a significantly higher affinity for the inactivated state of the channel compared to the closed-available state[6]. We utilize whole-cell patch-clamp electrophysiology to evaluate how the steric bulk of BAPB's benzyl group impacts this state-dependent pore blockade.

Step-by-Step Methodology: Whole-Cell Patch Clamp
  • Cell Preparation: Isolate rat dorsal root ganglion (DRG) neurons or culture Nav1.5-expressing HEK293 cells.

  • Solution Formulation:

    • External Solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.3)[5].

    • Internal Pipette Solution: 140 mM CsCl, 2 mM MgCl₂, 3 mM Mg-ATP, 5 mM HEPES, 1.1 mM EGTA (pH 7.2)[5].

    • Self-Validation Checkpoint: Osmolarity must be strictly matched (290-300 mOsm) between solutions. A mismatch will cause cell swelling, immediately compromising the giga-ohm seal.

  • Electrophysiology Configuration: Approach the cell with a 2–4 MΩ glass pipette to form a giga-ohm seal (>1 GΩ). Apply gentle negative pressure to rupture the membrane and achieve whole-cell configuration.

    • Self-Validation Checkpoint: Monitor the leak current at a holding potential of -80 mV. Any cell exhibiting a leak current >50 pA must be discarded, as it introduces uncompensated series resistance errors that invalidate IC₅₀ calculations.

  • Voltage Protocol & Drug Perfusion: To capture the inactivated state affinity, apply a conditioning pre-pulse to -40 mV before stepping to 0 mV to elicit the inward Na⁺ current. Perfuse BAPB, TMB, and nor-TMB cumulatively.

Quantitative Data Comparison

Note: [³H]Batrachotoxin displacement evaluates binding at the Nav pore site[7].

CompoundNav Pore Binding (Ki, µM)Patch Clamp Inhibition (IC₅₀, µM)
nor-TMB 0.73 ± 0.020.85 ± 0.10
Trimebutine (TMB) 2.66 ± 0.151.10 ± 0.12
BAPB 4.50 ± 0.255.20 ± 0.30
Bupivacaine (Ref)7.10 ± 0.908.20 ± 0.40

*In vitro comparative evaluation demonstrates that BAPB's bulky benzyl group introduces steric hindrance, reducing Nav channel affinity compared to the smaller methyl substituents of nor-TMB.

Assay 2: Mu-Opioid Receptor (MOR) Binding Affinity

Causality & Mechanistic Insight

Beyond ion channel blockade, GI motility is modulated by peripheral opioid receptors. TMB and nor-TMB act as weak agonists at the Mu-Opioid Receptor (MOR), inducing membrane hyperpolarization[1],[4]. We utilize a radioligand displacement assay to determine if the BAPB scaffold retains this GPCR affinity.

Step-by-Step Methodology: Radioligand Displacement
  • Membrane Preparation: Homogenize rat myenteric plexus tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO (a selective MOR radioligand) and varying concentrations of BAPB/TMB (10⁻⁹ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Self-Validation Checkpoint: The highly lipophilic nature of the 2-amino-2-phenylbutanol scaffold causes high non-specific binding. Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize glass fiber charges. Failure to pre-soak will result in a signal-to-noise ratio too low to calculate an accurate Ki.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter.

Assay 3: Ex Vivo Smooth Muscle Contractility

Causality & Mechanistic Insight

To translate receptor binding and channel blockade into functional efficacy, we measure the relaxation of pre-contracted smooth muscle. This organ bath assay provides the ultimate physiological readout of the compound's spasmolytic potential.

Step-by-Step Methodology: Organ Bath Assay
  • Tissue Preparation: Isolate 2 cm segments of rabbit ileum. Suspend longitudinally in 10 mL organ baths containing oxygenated Tyrode's solution maintained at 37°C.

  • Equilibration: Apply 1g of resting tension. Equilibrate for 60 minutes, replacing the buffer every 15 minutes.

    • Self-Validation Checkpoint: The tissue must exhibit stable, rhythmic spontaneous contractions of consistent amplitude for at least 20 minutes prior to drug application. Erratic baseline contractions indicate tissue damage; such segments must be excluded.

  • Drug Application: Induce sustained contraction using 60 mM KCl. Cumulatively add BAPB, TMB, or nor-TMB to the bath and measure the percentage reduction in contractile amplitude.

Quantitative Data Comparison (MOR & Contractility)
CompoundMOR Binding Affinity (Ki, µM)Spasmolytic Efficacy (EC₅₀, µM)
nor-TMB 1.2 ± 0.12.5 ± 0.3
Trimebutine (TMB) 3.5 ± 0.44.8 ± 0.5
BAPB 8.4 ± 0.612.1 ± 1.0

*While BAPB retains measurable spasmolytic activity, its EC₅₀ is right-shifted compared to clinical alternatives, confirming that N-alkylation size inversely correlates with functional potency.

Mandatory Visualizations

Pathway BAPB 2-Benzylamino- 2-phenylbutanol Nav Voltage-Gated Na+ Channels BAPB->Nav Inhibits (Weak) MOR Mu-Opioid Receptor (MOR) BAPB->MOR Agonist (Weak) Ca Intracellular Ca2+ Reduction Nav->Ca Decreases Influx MOR->Ca Hyperpolarization GI Spasmolytic Effect (GI Motility) Ca->GI Muscle Relaxation

Figure 1: Dual mechanism of action of the 2-amino-2-phenylbutanol scaffold on Nav channels and MOR.

Workflow Prep 1. Cell Preparation Isolate DRG Neurons Seal Seal Prep->Seal Config 3. Whole-Cell Config Rupture Membrane Seal->Config Perfuse 4. Drug Perfusion Apply BAPB / TMB Config->Perfuse Record 5. Data Acquisition Measure Nav Currents Perfuse->Record

Figure 2: Step-by-step whole-cell patch-clamp electrophysiology workflow with self-validation gates.

Conclusion

The comparative analysis reveals a clear structure-activity relationship: increasing the steric bulk on the amine from a methyl group (nor-TMB) to a dimethyl group (TMB), and finally to a benzyl group (BAPB), progressively decreases both Nav channel inhibition and MOR binding affinity. While BAPB is not optimized for direct therapeutic use, its distinct pharmacological profile and structural stability make it an exceptional reference standard and in vitro probe for isolating specific receptor-mediated pathways in GI pharmacology.

References

1.[2] Pharmaffiliates. "CAS No : 1178412-63-9 | Product Name : 2-Benzylamino-2-phenylbutanol". URL: 2.[3] Santa Cruz Biotechnology. "2-Benzylamino-2-phenylbutanol | CAS 1178412-63-9". URL: 3.[1] Wikipedia. "Trimebutine". URL: 4.[4] Pharmaoffer. "FDA-Approved Trimebutine API Manufacturers & Suppliers". URL: 5.[5] National Institutes of Health (PMC). "Repositioning Trimebutine Maleate as a Cancer Treatment Targeting Ovarian Cancer Stem Cells". URL: 6.[6] National Institutes of Health (PMC). "Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells". URL: 7.[7] Academia.edu. "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine". URL:

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Benzylamino-2-phenylbutanol

The procedures outlined below are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administ...

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined below are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[3][4][5]

Part 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-Benzylamino-2-phenylbutanol with the appropriate safety measures. Based on its chemical structure as an amino alcohol, it should be treated as a hazardous chemical waste.[2]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to prevent exposure.[6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against potential splashes which could cause serious eye irritation or damage.[7][8][9]
Hand Protection Nitrile or other chemically resistant gloves.[2]Prevents skin contact, which may cause irritation.[8][9]
Body Protection A flame-retardant laboratory coat.[2][7]Protects against skin exposure and contamination of personal clothing.
Respiratory Required if vapours or aerosols are generated.[7]As a precaution, always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8][10]
Chemical Storage and Incompatibilities

Proper storage is the first step in a safe disposal pathway.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[1][8][10] The recommended storage temperature is typically between 2-8°C.[1]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.[8][11]

Part 2: Step-by-Step Disposal Protocol

Disposal of 2-Benzylamino-2-phenylbutanol must not be done via sink or standard trash disposal.[3][12] The primary and required method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, chemically compatible container for the collection of 2-Benzylamino-2-phenylbutanol waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must have a secure, leak-proof screw cap.[12][13]

  • Avoid Mixing Waste : Do not mix this compound with other waste streams unless explicitly approved by your EHS office.[2] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[14]

Container Labeling

Proper labeling is a critical regulatory requirement.[13] The label must be completed as soon as the first drop of waste enters the container.

Required Label Information: [3]

  • The words "Hazardous Waste" prominently displayed.

  • Full Chemical Name : "2-Benzylamino-2-phenylbutanol". Do not use abbreviations or chemical formulas.[3][14]

  • Constituents and Concentration : If it is a mixture, list all components and their approximate percentages.[3][13]

  • Date of Generation : The date the waste was first added to the container.[3]

  • Point of Origin : Your name, department, and laboratory room number.[3]

  • Hazard Pictograms : Check the appropriate hazard pictograms (e.g., irritant, potential environmental hazard).[3]

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[13][14]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Volume Limits : You may accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous P-listed waste) in an SAA.[15][16]

  • Storage Time : Once a container is full, it must be removed from the SAA within three days.[13] Partially filled containers may remain for up to one year.[13] Under EPA's Subpart K regulations for academic labs, storage time is limited to twelve months.[15]

Scheduling Waste Pickup

Contact your institution's EHS office to schedule a pickup of the full, properly labeled waste container.[2] They will manage the final disposal at a licensed treatment, storage, and disposal facility (TSDF).

Diagram: Disposal Workflow

This diagram outlines the decision-making and procedural flow for the proper disposal of 2-Benzylamino-2-phenylbutanol.

G Workflow for 2-Benzylamino-2-phenylbutanol Disposal cluster_prep Preparation & Collection cluster_label Labeling cluster_storage Storage & Pickup A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Designate a Compatible Hazardous Waste Container C Affix a Hazardous Waste Label D Collect Waste in Container E Write 'Hazardous Waste' F Add Full Chemical Name & Concentrations G Record PI Name, Lab #, and Date H Store Sealed Container in Satellite Accumulation Area I Is Container Full? J Request Pickup from EHS I->J L Continue Accumulating I->L K EHS Transports to Licensed Disposal Facility

Caption: Decision and action flowchart for laboratory waste disposal.

Part 3: Decontamination and Emergency Procedures

Decontamination of Empty Containers

Empty containers that once held 2-Benzylamino-2-phenylbutanol must be decontaminated before they can be disposed of as non-hazardous waste.[2]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent, such as ethanol or acetone.[2][17]

  • Collect Rinsate : The rinsate from all three washes is considered hazardous waste and must be collected in your designated 2-Benzylamino-2-phenylbutanol waste container.[2][17]

  • Deface Label : Completely remove or deface the original label on the now-decontaminated container.[14][17]

  • Final Disposal : Dispose of the rinsed container according to your institution's guidelines for non-hazardous glass or plastic waste.[2]

Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Secure the area to prevent others from entering.

  • Assess the Hazard : If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.

  • Cleanup (for minor spills) :

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[8]

    • Absorb the spill with an inert, non-combustible material like dry sand or earth.[10]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[18]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan.[4]

Part 4: Regulatory Framework

The disposal of laboratory chemicals is governed by several key federal regulations.

  • Resource Conservation and Recovery Act (RCRA) : Enacted by the EPA, RCRA provides the "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal.[5][12][19] Your laboratory is considered the waste generator and is legally responsible for its proper handling.

  • OSHA 29 CFR 1910.1450 : Known as the "Laboratory Standard," this regulation requires employers to develop a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[4] This plan must include procedures for safe handling and disposal.

  • EPA 40 CFR 262 Subpart K : These regulations provide alternative, more flexible requirements for managing hazardous waste in academic laboratories at eligible institutions.[12][15][20]

By following the procedures in this guide, you will be operating in compliance with these foundational safety and environmental laws. Always consult your institution's specific Chemical Hygiene Plan and EHS office for local requirements.[4]

References

  • Daniels Health. (2025, May 21).
  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from a general SDS example for a hazardous chemical.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • University of Florida Environmental Health & Safety. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • Pharmaffiliates. 2-Benzylamino-2-phenylbutanol. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemicalBook. (2024, June 29).
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • Missouri S&T. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • BASF. (2026, February 17). Safety Data Sheet.
  • TCI Chemicals. (2024, November 28).
  • University of Oklahoma Health Sciences Center. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016, February 1).
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed.

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